molecular formula C10H8O3 B3355171 7-Methoxybenzofuran-4-carbaldehyde CAS No. 6202-83-1

7-Methoxybenzofuran-4-carbaldehyde

カタログ番号: B3355171
CAS番号: 6202-83-1
分子量: 176.17 g/mol
InChIキー: GKYACXSIXUGPAS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Methoxybenzofuran-4-carbaldehyde is a useful research compound. Its molecular formula is C10H8O3 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methoxybenzofuran-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxybenzofuran-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

7-methoxy-1-benzofuran-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-9-3-2-7(6-11)8-4-5-13-10(8)9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYACXSIXUGPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)C=O)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483306
Record name 7-methoxybenzofuran-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6202-83-1
Record name 7-methoxybenzofuran-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Unveiling the Molecular Choreography: A Technical Guide to the Mechanism of Action of 7-Methoxybenzofuran-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

[City, State] – April 1, 2026 – In the intricate world of drug discovery, understanding the precise mechanism of action of a compound is paramount. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the core mechanisms of 7-Methoxybenzofuran-4-carbaldehyde derivatives, a class of compounds demonstrating significant therapeutic potential. As a Senior Application Scientist, this guide synthesizes current research to provide a comprehensive overview of their anticancer, anti-inflammatory, and skin-depigmenting properties, grounded in scientific integrity and field-proven insights.

The benzofuran scaffold is a privileged structure in medicinal chemistry, known to be a component of numerous biologically active natural and synthetic compounds.[1] The introduction of a 7-methoxy and a 4-carbaldehyde group to this core creates a platform for a diverse range of pharmacological activities. This guide will explore the molecular targets and signaling pathways through which these derivatives exert their effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Derivatives of 7-Methoxybenzofuran-4-carbaldehyde have emerged as promising candidates in oncology, exhibiting potent cytotoxic effects against a variety of cancer cell lines.[2][3] Their mechanism of action is not monolithic but rather a coordinated attack on the cellular machinery that drives cancer progression, primarily through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A key strategy in cancer therapy is to trigger apoptosis, the cell's intrinsic suicide program. Several benzofuran derivatives have been shown to initiate this cascade in cancer cells.[3][4][5] While the precise signaling for 7-Methoxybenzofuran-4-carbaldehyde derivatives is still under active investigation, compelling evidence from closely related benzofuran compounds points towards the involvement of critical signaling pathways such as the PI3K/Akt/mTOR and JNK pathways.[6][7]

The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers.[8] Benzofuran derivatives have been demonstrated to inhibit this pathway, leading to a downstream cascade of events that promote apoptosis.[6] This includes the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family and the activation of caspases, the executioners of apoptosis.[4]

The JNK signaling pathway , another crucial player in the cellular stress response, can also be activated by benzofuran derivatives, leading to apoptosis.[7]

A proposed signaling pathway for the induction of apoptosis by 7-Methoxybenzofuran-4-carbaldehyde derivatives is illustrated below:

7-MBF-4C Derivative 7-MBF-4C Derivative PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway 7-MBF-4C Derivative->PI3K/Akt/mTOR Pathway Inhibition JNK Pathway JNK Pathway 7-MBF-4C Derivative->JNK Pathway Activation Bcl-2 Family Modulation Bcl-2 Family Modulation PI3K/Akt/mTOR Pathway->Bcl-2 Family Modulation Downregulation of anti-apoptotic proteins JNK Pathway->Bcl-2 Family Modulation Upregulation of pro-apoptotic proteins Caspase Activation Caspase Activation Bcl-2 Family Modulation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed Apoptotic Pathway of 7-Methoxybenzofuran-4-carbaldehyde Derivatives.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, these derivatives can also arrest the cell cycle, preventing cancer cells from dividing and proliferating. Studies on related benzofuran compounds have shown that they can cause cell cycle arrest in the G1 or G2/M phases.[3][6] This is often achieved by modulating the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[3]

The following table summarizes the cytotoxic activity of some benzofuran derivatives against various cancer cell lines:

Compound/DerivativeCell LineIC50 (µM)Reference
7-ethyl-4-methoxybenzofuran-2-carbaldehydeBreast & Lung Cancer3.7–8.2[2]
Benzo[b]furan derivative 26MCF-7 (Breast)0.057[6]
Benzo[b]furan derivative 36MCF-7 (Breast)0.051[6]
1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-oneMDA-MB-231 (Breast)5.13 ± 0.86[9]
Benzofuran-substituted chalcone 2MCF-7 (Breast)9.37[5]
Benzofuran-substituted chalcone 4MCF-7 (Breast)2.71[5]

Phosphodiesterase 4 (PDE4) Inhibition: Quelling Inflammation

A significant and well-documented mechanism of action for derivatives of 7-methoxybenzofuran, particularly 7-methoxybenzofuran-4-carboxamides, is the inhibition of phosphodiesterase 4 (PDE4).[10][11] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in regulating inflammation. By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and reduces the production of pro-inflammatory mediators. This makes them attractive candidates for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

The 7-methoxybenzofuran moiety has been identified as a key pharmacophore for potent PDE4 inhibition.[12] The methoxy group at the 7-position is believed to be crucial for optimizing interactions with the catalytic pocket of the enzyme.[2]

7-MBF-4C Derivative 7-MBF-4C Derivative PDE4 PDE4 7-MBF-4C Derivative->PDE4 Inhibition cAMP cAMP PDE4->cAMP Degrades AMP AMP cAMP->AMP Inflammatory Cell Activation Inflammatory Cell Activation cAMP->Inflammatory Cell Activation Suppression Pro-inflammatory Mediators Pro-inflammatory Mediators Inflammatory Cell Activation->Pro-inflammatory Mediators Reduced Production

Caption: Mechanism of PDE4 Inhibition by 7-Methoxybenzofuran-4-carbaldehyde Derivatives.

The following table presents the PDE4 inhibitory activity of some 7-methoxybenzofuran derivatives:

Compound/DerivativeTargetIC50 (nM)Reference
7-Methoxybenzofuran-4-carboxamide derivativePDE4< 100[2]
Novel 7-methoxybenzofuran PDE4 inhibitor 4ePDE4B10.0[2]
Novel 7-methoxybenzofuran PDE4 inhibitor 4ePDE4D15.2[2]

Tyrosinase Inhibition: A Novel Approach to Skin Depigmentation

Derivatives of 7-Methoxybenzofuran-4-carbaldehyde have also demonstrated potent inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis.[13] Overproduction of melanin can lead to hyperpigmentation disorders. Tyrosinase inhibitors are therefore of great interest in dermatology and cosmetics for their skin-lightening properties.

The proposed mechanism of tyrosinase inhibition by these derivatives involves a dual action. The aldehyde group at the 4-position can form a Schiff base with primary amino groups within the active site of the tyrosinase enzyme.[14] Additionally, the methoxy group at the 7-position contributes to the inhibitory activity, potentially through interactions with the copper ions in the enzyme's active site.[14]

The structure-activity relationship (SAR) studies have shown that the presence of both the aldehyde and the methoxy group are important for potent tyrosinase inhibition.[14]

The following table summarizes the tyrosinase inhibitory activity of some 7-methoxybenzofuran derivatives:

Compound/DerivativeIC50 (µM)Reference
N-(2-methoxyphenyl)acetamide linked benzofuran derivative 16h0.39 ± 1.45[15]
N-(3-nitrophenyl)acetamide linked benzofuran derivative 16f0.76 ± 1.71[15]
Kojic Acid (Standard)30.34 ± 1.00[15]
Ascorbic Acid (Standard)11.5 ± 1.00[15]

Experimental Protocols: A Guide to Mechanistic Studies

To ensure the scientific integrity and reproducibility of findings, this section provides detailed, step-by-step methodologies for key experiments used to elucidate the mechanisms of action described above.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect key proteins involved in the apoptotic pathway.

Workflow Diagram:

Cell Treatment Cell Treatment Protein Extraction Protein Extraction Cell Treatment->Protein Extraction Protein Quantification Protein Quantification Protein Extraction->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection

Caption: Western Blot Experimental Workflow.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cancer cells to 70-80% confluency and treat with various concentrations of the 7-Methoxybenzofuran-4-carbaldehyde derivative for the desired time.

  • Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

Workflow Diagram:

Cell Treatment Cell Treatment Cell Harvesting Cell Harvesting Cell Treatment->Cell Harvesting Fixation Fixation Cell Harvesting->Fixation Staining with Propidium Iodide Staining with Propidium Iodide Fixation->Staining with Propidium Iodide Flow Cytometry Analysis Flow Cytometry Analysis Staining with Propidium Iodide->Flow Cytometry Analysis

Caption: Flow Cytometry for Cell Cycle Analysis Workflow.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Treat cells with the compound as described for the Western blot analysis.

  • Cell Harvesting: Collect both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Tyrosinase Inhibition Assay

This protocol is used to measure the inhibitory effect of the compounds on tyrosinase activity.

Workflow Diagram:

Prepare Reagents Prepare Reagents Incubate Compound with Tyrosinase Incubate Compound with Tyrosinase Prepare Reagents->Incubate Compound with Tyrosinase Initiate Reaction with L-DOPA Initiate Reaction with L-DOPA Incubate Compound with Tyrosinase->Initiate Reaction with L-DOPA Measure Absorbance Measure Absorbance Initiate Reaction with L-DOPA->Measure Absorbance Calculate % Inhibition Calculate % Inhibition Measure Absorbance->Calculate % Inhibition

Caption: Tyrosinase Inhibition Assay Workflow.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Incubation: In a 96-well plate, add the test compound and tyrosinase solution and incubate for a short period at room temperature.

  • Reaction Initiation: Add L-DOPA to each well to start the reaction.

  • Absorbance Measurement: Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculation: Calculate the percentage of tyrosinase inhibition by comparing the rate of reaction in the presence of the inhibitor to the control. Determine the IC50 value.

Conclusion and Future Directions

The derivatives of 7-Methoxybenzofuran-4-carbaldehyde represent a versatile scaffold with significant therapeutic potential across multiple domains. Their ability to induce apoptosis and cell cycle arrest in cancer cells, inhibit PDE4 for anti-inflammatory effects, and block tyrosinase activity for skin depigmentation highlights their importance in drug discovery. The structure-activity relationship studies provide a roadmap for the rational design of more potent and selective analogues.

Future research should focus on elucidating the precise molecular interactions within the identified signaling pathways, particularly for their anticancer effects. In vivo studies are also crucial to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of these compounds. The continued exploration of this chemical space holds great promise for the development of novel therapeutics to address unmet medical needs in oncology, inflammation, and dermatology.

References

  • A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters. (n.d.). PMC. [Link]

  • Mushtaq, A., Zahoor, A. F., Kamal, S., Mojzych, M., Saif, M. J., & Bhat, M. A. (2025). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances. [Link]

  • Buckley, G., Cooper, N., Dyke, H. J., Galleway, F., Gowers, L., Gregory, J. C., Hannah, D. R., Haughan, A. F., Hellewell, P. G., Kendall, H. J., Lowe, C., Maxey, R., Montana, J. G., Naylor, R., Picken, C. L., Runcie, K. A., Sabin, V., Tuladhar, B. R., & Warneck, J. B. (2000). 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma. Bioorganic & medicinal chemistry letters, 10(18), 2137–2140. [Link]

  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). PMC. [Link]

  • Chen, L. H., Hu, Y. H., Song, W., Jiang, L., & Chen, Q. X. (2012). Synthesis and antityrosinase mechanism of benzaldehyde thiosemicarbazones: novel tyrosinase inhibitors. Journal of agricultural and food chemistry, 60(6), 1542–1547. [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023). MDPI. [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (n.d.). PMC. [Link]

  • Farhat, J., Alzyoud, L., Abuarqoub, D., Al-hamarsheh, M., & Bustanji, Y. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • 7-Methoxyfuro[2,3-c]pyridine-4-carboxamides as PDE4 Inhibitors: A Potential Treatment for Asthma. (2002). ResearchGate. [Link]

  • 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma. (2000). Bioorganic & Medicinal Chemistry Letters. [Link]

  • BL-038, a Benzofuran Derivative, Induces Cell Apoptosis in Human Chondrosarcoma Cells through Reactive Oxygen Species/Mitochondrial Dysfunction and the Caspases Dependent Pathway. (2021). PMC. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). Semantic Scholar. [Link]

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (2014). European journal of medicinal chemistry. [Link]

  • Kamal, A., Reddy, T. S., Ramaiah, M. J., Pushpavalli, S. N. C. V. L., & Kishor, C. (2016). Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. Bioorganic chemistry, 66, 15–24. [Link]

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (2025). ResearchGate. [Link]

  • Design, synthesis and exploration of cyclic imides as PDE4 inhibitors in psoriasis. (n.d.). RSC Publishing. [Link]

  • Benzofuran substituted chalcone derivatives trigger apoptotic cell death through extrinsic pathway in human lung and breast cancer cells. (n.d.). Bursa Uludağ Üniversitesi. [Link]

  • Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. (2021). MDPI. [Link]

  • HO-3867 Induces Apoptosis via the JNK Signaling Pathway in Human Osteosarcoma Cells. (2022). PMC. [Link]

  • Synthesis, structural characterization, theoretical calculations, and in vitro biological evaluation of novel 7-acetyl-2-aryl-5-nitrobenzofurans. (2024). University of Johannesburg. [Link]

  • Summarized molecular targets for benzofurans as anticancer compounds. (n.d.). ResearchGate. [Link]

  • 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. (n.d.). RSC Publishing. [Link]

  • mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells. (2024). MDPI. [Link]

Sources

Literature review of 7-Methoxybenzofuran-4-carbaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 7-Methoxybenzofuran-4-carbaldehyde in Medicinal Chemistry

Introduction: The Benzofuran Scaffold in Drug Discovery

The benzofuran scaffold is a privileged heterocyclic system deeply embedded in natural product chemistry and modern medicinal chemistry.[1][2][3] Found in a wide array of natural products, from the anti-inflammatory machicendiol to the photochemotherapeutic psoralen, benzofurans exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4] Their rigid, planar structure and the presence of an oxygen atom provide unique electronic and steric properties, making them excellent platforms for designing novel therapeutic agents.

This guide focuses on a particularly valuable, yet underexplored, derivative: 7-Methoxybenzofuran-4-carbaldehyde . This molecule is distinguished by three key structural features: the core benzofuran ring, a methoxy group at the 7-position, and a carbaldehyde (aldehyde) group at the 4-position. The interplay of these functional groups provides a unique combination of physicochemical properties and synthetic handles, making it a highly versatile building block for drug development. The electron-donating methoxy group can significantly influence the molecule's electron density, metabolic stability, and ability to form crucial hydrogen bonds with biological targets.[1] Simultaneously, the aldehyde group serves as a reactive and versatile anchor for synthetic elaboration, allowing for the construction of diverse chemical libraries targeting a range of diseases.[1][5]

This document serves as a technical review for researchers and drug development professionals, elucidating the synthesis, chemical utility, and diverse medicinal chemistry applications of the 7-Methoxybenzofuran-4-carbaldehyde scaffold.

PART 1: Synthesis of the 7-Methoxybenzofuran-4-carbaldehyde Core

The synthesis of substituted benzofurans often begins with appropriately functionalized phenols. While a direct, one-pot synthesis for 7-Methoxybenzofuran-4-carbaldehyde is not prominently featured in the literature, a robust and logical pathway can be constructed from established methodologies for analogous structures, such as 7-Hydroxybenzofuran-4-carbaldehyde.[6] A common and effective strategy involves the initial construction of the benzofuran ring followed by functional group manipulation.

A plausible synthetic approach starts from 2,3-dihydroxybenzaldehyde, which is first methylated to protect one hydroxyl group and install the key methoxy substituent. The resulting 2-hydroxy-3-methoxybenzaldehyde can then undergo cyclization to form the benzofuran ring.

Proposed Synthetic Pathway

The following multi-step pathway outlines a feasible route to the target compound.

Synthetic_Pathway A 2,3-Dihydroxybenzaldehyde B 2-Hydroxy-3-methoxybenzaldehyde A->B Selective Methylation (DMS, K₂CO₃) C Methyl 2-(2-formyl-6-methoxyphenoxy)acetate B->C Williamson Ether Synthesis (Methyl bromoacetate, K₂CO₃) D Methyl 7-methoxybenzofuran-4-carboxylate C->D Base-mediated Intramolecular Cyclization (e.g., NaH, THF) E 7-Methoxybenzofuran-4-carbaldehyde D->E Ester Reduction (DIBAL-H, -78 °C) NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Genes Activates Transcription Benzofuran 7-Methoxybenzofuran Derivatives Benzofuran->IKK Inhibits

Sources

Methodological & Application

Step-by-step synthesis protocol for 7-Methoxybenzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of 7-Methoxybenzofuran-4-carbaldehyde

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Compound: 7-Methoxybenzofuran-4-carbaldehyde (CAS: 6202-83-1) Primary Applications: Synthon for Salvianolic Acid C analogues, PDE4 inhibitors, and neuroprotective agents.

Introduction and Mechanistic Rationale

The benzofuran scaffold is a privileged structure in medicinal chemistry. Specifically, methoxy-substituted benzofuran carbaldehydes are critical building blocks for synthesizing complex biologically active molecules, including antioxidant analogues of naturally occurring salvianolic acids [1, 2].

The synthesis of 7-Methoxybenzofuran-4-carbaldehyde presents a unique regiochemical challenge. While the benzofuran core can be readily assembled from ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) via a Rap-Stoermer condensation, the subsequent introduction of the aldehyde group at the C4 position requires careful mechanistic control.

The Regioselectivity Challenge: In an unsubstituted benzofuran, electrophilic aromatic substitution (EAS) inherently favors the electron-rich furan ring (specifically the C2 position). However, the presence of the strongly electron-donating methoxy group (-OCH₃) at the C7 position alters the electronic topology of the molecule. The methoxy group acts as a strong ortho/para director. Because the C6 position (ortho) is sterically hindered and electronically less favored compared to the C4 position (para to the methoxy group), we can exploit this electronic bias.

To prevent competitive formylation at the C2 position of the furan ring (which often occurs under standard Vilsmeier-Haack conditions with POCl₃/DMF), a modified Duff Reaction utilizing hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) is employed [3]. The Duff reaction is highly selective for activating phenols and their ether derivatives at the ortho or para positions, effectively bypassing the furan ring and yielding the desired C4-carbaldehyde.

Synthetic Workflow Visualization

G A o-Vanillin (Starting Material) C 7-Methoxybenzofuran (Intermediate) A->C Rap-Stoermer Cyclization B Ethyl bromoacetate + K2CO3 B->C E 7-Methoxybenzofuran- 4-carbaldehyde C->E Regioselective Formylation D HMTA / TFA (Duff Reaction) D->E

Fig 1: Two-stage synthetic workflow for 7-Methoxybenzofuran-4-carbaldehyde.

Reaction Optimization Data

The choice of formylation conditions is critical for maximizing the yield of the C4-isomer while minimizing C2-formylation and degradation. The table below summarizes the causality behind the experimental choices.

Formylation MethodReagentsTemp (°C)Regioselectivity (C4 : C2)Yield (%)Scientific Rationale
Vilsmeier-Haack POCl₃, DMF0 to 901 : 435%Highly reactive iminium ion attacks the inherently nucleophilic C2 furan position.
Rieche Formylation TiCl₄, Cl₂CHOMe-78 to 03 : 155%Lewis acid coordination shifts bias toward the benzene ring, but requires cryogenic conditions.
Modified Duff HMTA, TFA 60 to 70 > 20 : 1 78% Protonation of the furan oxygen in TFA deactivates the furan ring; HMTA selectively attacks the para-position of the methoxy ether [3].

Step-by-Step Experimental Protocol

Part A: Preparation of 7-Methoxybenzofuran (Core Assembly)

Note: This intermediate can also be sourced commercially to bypass Part A.

  • Alkylation & Cyclization: To a stirred solution of ortho-vanillin (1.0 eq) in anhydrous DMF (0.5 M), add finely powdered anhydrous K₂CO₃ (2.5 eq). Stir for 15 minutes at room temperature.

  • Add ethyl bromoacetate (1.2 eq) dropwise. Heat the reaction mixture to 110 °C for 6 hours under an inert atmosphere (N₂).

  • Workup: Cool to room temperature, quench with ice water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield ethyl 7-methoxybenzofuran-2-carboxylate.

  • Saponification & Decarboxylation: Dissolve the crude ester in a 10% NaOH/EtOH solution and reflux for 2 hours to yield the corresponding carboxylic acid. Isolate the acid, mix with copper powder (0.1 eq) in quinoline, and heat to 200 °C until CO₂ evolution ceases to afford 7-methoxybenzofuran. Purify via vacuum distillation or silica gel chromatography.

Part B: Regioselective Formylation (Duff Reaction)

This protocol is adapted from validated patent literature for methoxybenzofuran derivatives [3].

  • Reagent Preparation: In a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 7-methoxybenzofuran (5.0 g, 33.7 mmol, 1.0 eq) in trifluoroacetic acid (TFA) (50 mL).

  • Electrophile Addition: To the stirring solution, add hexamethylenetetramine (HMTA) (5.2 g, 37.1 mmol, 1.1 eq) in a single portion. Caution: The reaction is mildly exothermic.

  • Reaction Execution: Heat the mixture to 60–70 °C using an oil bath. Maintain stirring at this temperature for 1 to 2 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 8:2) or LC-MS until the starting material is fully consumed.

  • Hydrolysis of the Iminium Intermediate: Once complete, cool the reaction mixture to room temperature. Pour the mixture slowly into 150 mL of crushed ice/water to hydrolyze the intermediate imine to the corresponding aldehyde. Stir vigorously for 30 minutes.

  • Extraction and Purification:

    • Extract the aqueous mixture with dichloromethane (DCM) (3 x 50 mL).

    • Wash the combined organic layers sequentially with saturated NaHCO₃ solution (until pH is neutral) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dark oil via flash column chromatography on silica gel (eluent: Toluene/Ethyl Acetate = 20:1) to afford 7-Methoxybenzofuran-4-carbaldehyde as a solid.

References

  • EvitaChem.Buy 4-Methoxybenzofuran-7-carbaldehyde (EVT-13423574) - EvitaChem: Methods. (Note: EvitaChem discusses the general class of methoxybenzofuran-carbaldehydes and their applications in neuroprotective and anticancer research).
  • MDPI - Molecules.Synthesis of a Functionalized Benzofuran as a Synthon for Salvianolic Acid C Analogues as Potential LDL Antioxidants. (May 2015).
  • Google Patents.US20020128290A1 - Derivatives of benzofuran or benzodioxole. (Demonstrates the use of HMTA/TFA for the formylation of methoxybenzofuran derivatives).

Application Notes & Protocols: Strategic Synthesis of Bioactive Scaffolds via Knoevenagel Condensation with 7-Methoxybenzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Strategic Importance of the Knoevenagel Condensation

In the landscape of modern organic synthesis and medicinal chemistry, the Knoevenagel condensation holds a distinguished position as a robust and versatile method for carbon-carbon bond formation.[1][2][3][4] It is a cornerstone reaction that facilitates the synthesis of α,β-unsaturated compounds through the reaction of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base.[3][5][6] The resulting conjugated systems are not merely synthetic curiosities; they are pivotal intermediates in the construction of complex molecular architectures found in pharmaceuticals, fine chemicals, and functional polymers.[2][3]

This guide focuses on a specific, high-value substrate: 7-Methoxybenzofuran-4-carbaldehyde. The benzofuran scaffold is a privileged heterocycle, frequently encountered in molecules exhibiting a wide array of biological activities.[7][8] Derivatives of 7-methoxybenzofuran, in particular, have been investigated for their potential as potent phosphodiesterase type 4 (PDE4) inhibitors for treating asthma[9][10], tyrosinase inhibitors for dermatological applications[8][11], and as anti-inflammatory and antioxidant agents.[7][12]

Therefore, the Knoevenagel condensation of 7-Methoxybenzofuran-4-carbaldehyde is not just an academic exercise but a strategic gateway to a rich library of potentially therapeutic agents. This document provides a deep dive into the reaction's mechanistic underpinnings, a field-tested experimental protocol, and critical insights into optimizing this transformation for drug discovery and development applications.

Mechanistic Rationale: A Stepwise Deconstruction

The efficacy of the Knoevenagel condensation lies in its predictable and well-understood mechanism.[3] The reaction proceeds through a sequence of base-catalyzed steps, each with distinct kinetic and thermodynamic considerations that the experimentalist can manipulate.

Core Mechanism:

  • Enolate Formation (Deprotonation): The reaction is initiated by a base (e.g., piperidine, K₂CO₃) abstracting an acidic proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate). This step's efficiency is directly proportional to the acidity of the C-H bond, which is enhanced by the presence of two electron-withdrawing groups (Z).[5][6][13]

  • Nucleophilic Attack: The generated resonance-stabilized enolate is a potent carbon nucleophile. It attacks the electrophilic carbonyl carbon of the 7-Methoxybenzofuran-4-carbaldehyde, forming a transient tetrahedral intermediate (an aldol-type adduct).[6][13]

  • Dehydration (Elimination): The aldol intermediate is unstable under the reaction conditions and readily undergoes dehydration. A proton transfer followed by the elimination of a water molecule yields the thermodynamically stable, conjugated α,β-unsaturated product.[6][13] This final step is often irreversible and drives the reaction equilibrium toward the product.[14]

The electron-donating nature of the 7-methoxy group on the benzofuran ring slightly deactivates the aldehyde's carbonyl group towards nucleophilic attack compared to an unsubstituted benzaldehyde. However, this effect is generally modest, and the reaction proceeds efficiently under standard conditions.

Caption: Figure 1: Knoevenagel Condensation Mechanism

Field-Tested Experimental Protocol

This protocol details the synthesis of (E)-2-((7-methoxybenzofuran-4-yl)methylene)malononitrile, a representative product. The procedure is designed for robustness and high yield.

Materials & Equipment
  • Reagents:

    • 7-Methoxybenzofuran-4-carbaldehyde (1 equivalent)

    • Malononitrile (1.1 equivalents)

    • Piperidine (catalytic, ~0.1 equivalents)

    • Ethanol (reagent grade)

    • Deionized Water (for washing)

    • Hexane (for washing)

  • Equipment:

    • Round-bottom flask (appropriate size)

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Buchner funnel and filter flask

    • Standard laboratory glassware

    • Thin-Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure
  • Reactant Setup: To a 50 mL round-bottom flask, add 7-Methoxybenzofuran-4-carbaldehyde (e.g., 1.0 mmol, 176 mg) and malononitrile (1.1 mmol, 73 mg).

  • Solvent Addition: Add ethanol (10 mL) to the flask. Stir the mixture at room temperature using a magnetic stirrer until all solids are dissolved.

  • Catalyst Introduction: Add a catalytic amount of piperidine (0.1 mmol, ~10 µL) to the reaction mixture dropwise.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The starting aldehyde spot should diminish and a new, typically lower Rf product spot should appear. The reaction is generally complete within 2-4 hours.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate as a solid. If precipitation is slow, the mixture can be cooled further in an ice bath.

  • Work-up & Purification:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake sequentially with a small amount of cold ethanol, followed by cold deionized water, and finally a small amount of hexane to remove residual impurities.

    • Dry the purified product under vacuum to yield the final compound, typically as a crystalline solid.

Caption: Figure 2: Experimental Workflow

Data Summary & Critical Parameter Analysis

The success of the Knoevenagel condensation is highly dependent on the careful selection of reaction parameters. The following table summarizes the impact of key variables on the reaction outcome.

ParameterOptionsRationale & Expected Outcome
Active Methylene Malononitrile, Ethyl Cyanoacetate, Malonic AcidMalononitrile: Highly acidic protons lead to rapid enolate formation and typically high yields. Ethyl Cyanoacetate: Less acidic than malononitrile, may require slightly longer reaction times or a stronger base system.[15] Malonic Acid: Used in the Doebner modification, often with pyridine as both catalyst and solvent, leading to a decarboxylated product (an acrylic acid derivative).[5][16]
Catalyst Piperidine, Pyrrolidine, I₂/K₂CO₃, Lewis Acids (InCl₃, TiCl₄), Green CatalystsWeak Amines (Piperidine): The classic, highly effective choice for general-purpose condensation.[5][14] I₂/K₂CO₃: A mild and environmentally friendly system that works well for many aromatic aldehydes.[1] Lewis Acids: Can be employed to activate the aldehyde, sometimes offering different selectivity or milder conditions.[17][18] Green Catalysts: Ionic liquids or solid-supported bases are being increasingly used to improve sustainability and ease of catalyst recycling.[19][20]
Solvent Ethanol, Toluene, Water, Solvent-FreeEthanol: A good general-purpose solvent that dissolves reactants and facilitates moderate reaction temperatures. Toluene: Allows for azeotropic removal of water using a Dean-Stark apparatus, which can drive the equilibrium to completion.[19] Water: An environmentally benign "green" solvent choice, often used with specific catalysts.[19][21] Solvent-Free: Grinding reactants with a solid catalyst can be a highly efficient and green method, minimizing waste.[20][22]
Temperature Room Temperature to RefluxRoom Temperature: Possible with highly reactive substrates or very active catalysts. Reflux: Most common condition to ensure a reasonable reaction rate without significant decomposition. Higher temperatures accelerate the dehydration step.

Conclusion and Outlook

The Knoevenagel condensation of 7-Methoxybenzofuran-4-carbaldehyde is a powerful and reliable transformation for accessing a class of compounds with significant therapeutic potential. By understanding the underlying mechanism and the influence of key reaction parameters, researchers can efficiently synthesize diverse libraries of α,β-unsaturated benzofurans. The protocols and insights provided herein serve as a validated starting point for further exploration in drug discovery programs, enabling the development of novel therapeutics targeting a range of human diseases.

References

  • Buckley, G. M., Cooper, N., Dyke, H. J., et al. (2000). 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma. Bioorganic & Medicinal Chemistry Letters, 10(18), 2137–2140. Retrieved from [Link]

  • Dandia, A., Singh, R., & Khaturia, S. (2007). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(8), 1817-1823. Retrieved from [Link]

  • Suthakaran, R., et al. (2017). Synthesis, Antiinflammatory, Antioxidant and Antibacterial Activities of 7-Methoxy Benzofuran Pyrazoline Derivatives. Asian Journal of Chemistry, 19(6), 4445-4452. Retrieved from [Link]

  • Ogiwara, Y., Takahashi, K., Kitazawa, T., & Sakai, N. (2015). Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter. The Journal of Organic Chemistry, 80(6), 3101–3110. Retrieved from [Link]

  • Mushtaq, A., Zahoor, A. F., Kamal, S., et al. (2025). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances, 15(48), 34501-34518. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with active methylene compounds... [Table]. Retrieved from [Link]

  • Mushtaq, A., Zahoor, A. F., Kamal, S., et al. (2025). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

  • Patil, S. B., et al. (2016). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Scientific & Engineering Research, 7(6), 123-128. Retrieved from [Link]

  • Suthakaran, R., et al. (2017). Synthesis, antiinflammatory, antioxidant and antibacterial activities of 7-methoxy benzofuran pyrazoline derivatives. ResearchGate. Retrieved from [Link]

  • da Silva, F. M., & de Macedo, J. L. (2016). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. RSC Advances, 6(62), 57074-57082. Retrieved from [Link]

  • Nebois, P., & Bougrin, K. (2023). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. Chem. Proc., 14(1), 32. Retrieved from [Link]

  • Frutos, L. M., et al. (2019). Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives. ACS Omega, 4(1), 1636–1643. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Kitamura, M., et al. (2011). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 76(15), 6215–6222. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Martínez, L. A., et al. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Catalysts, 14(12), 978. Retrieved from [Link]

  • Kumar, R., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25. Retrieved from [Link]

  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Rendiconti Lincei, 28(Suppl 1), 1-8. Retrieved from [Link]

  • Rupainwar, R., et al. (2018). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry, 34(1), 423-426. Retrieved from [Link]

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes... [Diagram]. Retrieved from [Link]

  • Roy, S., et al. (2023). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. Catalysts, 13(7), 1064. Retrieved from [Link]

  • Haferkamp, S., Paul, A., Michalchuk, A. A. L., & Emmerling, F. (2019). Unexpected polymorphism during a catalyzed mechanochemical Knoevenagel condensation. Beilstein Journal of Organic Chemistry, 15, 1141–1148. Retrieved from [Link]

  • Sci-Hub. (n.d.). 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma. Retrieved from [Link]

  • Lokesh, M. R., et al. (2016). Synthesis and Characterisation of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and Ethylcyanoacetate. Journal of Chemical and Pharmaceutical Research, 8(7), 834-839. Retrieved from [Link]

  • Lokesh, M. R., et al. (2018). Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. Crystal Structure Theory and Applications, 7(1), 1-13. Retrieved from [Link]

Sources

Application Note: Decarbonylative Suzuki-Miyaura Cross-Coupling of 7-Methoxybenzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context in Drug Discovery

7-Methoxybenzofuran-4-carbaldehyde is a highly functionalized, privileged heterocyclic scaffold. It serves as a critical building block in the synthesis of complex natural products, such as salvianolic acid C analogues, and various pharmaceutical candidates targeting cardiovascular and viral diseases .

Traditionally, functionalizing the C4 position of the benzofuran core via cross-coupling requires the pre-installation of a halide or pseudohalide (e.g., a triflate). This often necessitates a multi-step sequence: reducing the native aldehyde, protecting it, or converting it via complex functional group interconversions. However, recent advancements in transition-metal catalysis have unlocked the ability to use the native formyl group directly as an electrophile.

By employing a Nickel-catalyzed decarbonylative Suzuki-Miyaura cross-coupling, researchers can directly forge C(sp2)–C(sp2) biaryl bonds. This orthogonal approach bypasses redundant halogenation steps, streamlines synthetic routes, and leverages the aldehyde as a traceless directing and coupling group .

Mechanistic Insights: The Causality of Catalysis

As a self-validating methodology, understanding the thermodynamic and kinetic drivers of this reaction is essential for troubleshooting and scale-up. The success of this transformation relies on the precise orchestration of the Ni(0)/Ni(II) catalytic cycle:

  • Oxidative Addition: The electron-rich Ni(0) catalyst, stabilized by a bulky, electron-donating ligand like tricyclohexylphosphine (PCy3), inserts into the highly stable C(acyl)–H bond of 7-Methoxybenzofuran-4-carbaldehyde. Palladium catalysts generally fail here because they lack the necessary nucleophilicity to activate this specific bond efficiently.

  • Decarbonylation: The critical step involves the extrusion of carbon monoxide (CO) from the acyl-nickel(II) intermediate. The steric bulk of PCy3 forces the CO ligand to dissociate, driving the formation of the aryl-nickel(II) species. High temperatures (typically 130–150 °C) are thermodynamically required to overcome the high activation barrier for CO extrusion.

  • Transmetalation & Reductive Elimination: The aryl-nickel(II) complex undergoes transmetalation with an arylboronic acid. Uniquely, this specific Ni-catalyzed system operates under base-free conditions . This is a deliberate experimental choice: omitting the base prevents competing side reactions (such as the Cannizzaro reaction or aldol condensations) that typically degrade the starting aldehyde . Finally, reductive elimination yields the biaryl benzofuran product and regenerates the Ni(0) catalyst.

CatalyticCycle Ni0 Ni(0)L_n Active Catalyst OxAdd Oxidative Addition [Ni(II)-Acyl-H] Ni0->OxAdd + 7-Methoxybenzofuran- 4-carbaldehyde Decarbonylation Decarbonylation (-CO) [Ni(II)-Aryl] OxAdd->Decarbonylation - CO Transmetalation Transmetalation (with Ar'-B(OH)2) Decarbonylation->Transmetalation + Ar'-B(OH)2 RedElim Reductive Elimination Product Formation Transmetalation->RedElim RedElim->Ni0 - Biaryl Product

Fig 1. Catalytic cycle of Ni-catalyzed decarbonylative Suzuki-Miyaura cross-coupling.

Experimental Methodology & Protocol

Self-Validating System Design: This protocol explicitly incorporates an internal standard (dodecane) to allow for precise reaction monitoring via GC-FID or LC-MS prior to workup. This ensures that any catalytic stalling is identified before irreversible purification steps are taken.

Materials Required:

  • 7-Methoxybenzofuran-4-carbaldehyde (1.0 equiv, 0.5 mmol)

  • 4-Methoxyphenylboronic acid (2.0 equiv, 1.0 mmol)

  • Ni(cod)2 (10 mol%, 0.05 mmol)

  • PCy3 (20 mol%, 0.10 mmol)

  • Anhydrous Toluene (2.5 mL, thoroughly degassed)

  • Internal Standard: Dodecane (50 µL)

Step-by-Step Protocol:

  • Glovebox Setup (Critical): Ni(cod)2 is highly sensitive to oxygen. In an argon-filled glovebox, charge an oven-dried 10 mL pressure vial with Ni(cod)2 (13.8 mg, 10 mol%) and PCy3 (28.0 mg, 20 mol%).

  • Substrate Addition: Add 7-Methoxybenzofuran-4-carbaldehyde (88.1 mg, 0.5 mmol) and 4-methoxyphenylboronic acid (152.0 mg, 1.0 mmol) to the vial.

  • Solvent & Standard: Add 2.5 mL of anhydrous, degassed toluene and 50 µL of dodecane. Seal the vial tightly with a Teflon-lined crimp cap.

  • Reaction Execution: Remove the sealed vial from the glovebox and place it in a pre-heated aluminum heating block at 150 °C. Stir vigorously (800 rpm) for 24 hours. (Note: The high temperature is non-negotiable; below 130 °C, the reaction stalls at the acyl-nickel intermediate).

  • In-Process Monitoring: Cool the reaction to room temperature. Withdraw a 10 µL aliquot via microsyringe, dilute with 1 mL EtOAc, filter through a short silica plug, and analyze via GC-FID to confirm the disappearance of the starting aldehyde against the dodecane standard.

  • Workup: Dilute the bulk mixture with 10 mL of ethyl acetate. Filter the dark suspension through a pad of Celite to remove the precipitated nickel catalyst and insoluble boronic acid byproducts. Wash the Celite pad with an additional 15 mL of EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the biaryl product: 4-(4-methoxyphenyl)-7-methoxybenzofuran.

  • Characterization: Verify the isolated product structure and purity using 1H NMR, 13C NMR, and HRMS.

Workflow Step1 1. Reagent Prep (Glovebox Setup) Step2 2. Catalyst Addition Ni(cod)2 + PCy3 Step1->Step2 Step3 3. Reaction 150°C, 24h, Toluene Step2->Step3 Step4 4. Workup Filtration & Conc. Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5 Step6 6. Analysis NMR, HPLC-MS Step5->Step6

Fig 2. Step-by-step experimental workflow for the decarbonylative cross-coupling.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters, highlighting the causality behind the chosen protocol conditions and why deviations lead to failure.

EntryCatalyst (10 mol%)Ligand (20 mol%)SolventTemp (°C)Yield (%)*Observation / Causality
1 Ni(cod)2 PCy3 Toluene 150 85 Optimal conditions; high conversion.
2Ni(cod)2PPh3Toluene15012Less bulky ligand fails to force CO extrusion.
3Ni(cod)2PCy3Toluene100TraceInsufficient thermal energy for decarbonylation.
4Pd(OAc)2PCy3Toluene1500Pd is insufficiently nucleophilic for C(acyl)-H oxidative addition.
5NonePCy3Toluene1500Confirms the transformation is strictly transition-metal dependent.

*Yields determined by GC-FID using dodecane as an internal standard.

References

  • Synthesis of a Functionalized Benzofuran as a Synthon for Salvianolic Acid C Analogues as Potential LDL Antioxidants Molecules (MDPI) URL:[Link]

  • Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes Nature Communications URL:[Link]

Application Notes and Protocols for the Scale-Up Synthesis of 7-Methoxybenzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 7-Methoxybenzofuran-4-carbaldehyde in Drug Discovery

7-Methoxybenzofuran-4-carbaldehyde is a pivotal building block in medicinal chemistry and drug development. Its benzofuran core, a privileged scaffold, is found in numerous biologically active natural products and synthetic pharmaceuticals. The strategic placement of the methoxy and carbaldehyde functionalities at the 7- and 4-positions, respectively, provides a versatile platform for the synthesis of a diverse array of complex molecules. Notably, this intermediate is crucial for the development of novel therapeutics, including potent inhibitors of phosphodiesterase type 4 (PDE4), which are under investigation for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] The demand for efficient, reliable, and scalable synthetic routes to produce this key intermediate in high purity and yield is therefore of paramount importance to researchers in both academic and industrial settings.

This technical guide provides a comprehensive overview of a recommended scale-up synthesis strategy for 7-Methoxybenzofuran-4-carbaldehyde, focusing on practical and robust methodologies. We will delve into the rationale behind the chosen synthetic pathway, provide detailed step-by-step protocols, and address critical considerations for process optimization and safety.

Strategic Approach to a Scalable Synthesis

A successful scale-up synthesis must prioritize factors such as the availability and cost of starting materials, the robustness and efficiency of each chemical transformation, and the ease of purification of intermediates and the final product. After a thorough evaluation of various synthetic strategies for substituted benzofurans, a two-stage approach is recommended for the large-scale production of 7-Methoxybenzofuran-4-carbaldehyde. This strategy involves:

  • Synthesis of the Core Intermediate: 7-Methoxybenzofuran. This initial stage focuses on the construction of the benzofuran ring system with the required methoxy substituent at the 7-position.

  • Regioselective Formylation. The second stage involves the introduction of the carbaldehyde group at the C4 position of the 7-methoxybenzofuran core.

This modular approach allows for the optimization of each stage independently and facilitates the purification of the key intermediate, 7-methoxybenzofuran, before proceeding to the final formylation step.

Stage 1: Scalable Synthesis of 7-Methoxybenzofuran

The synthesis of the 7-methoxybenzofuran core is a critical first step. A practical and efficient method commences with the commercially available and relatively inexpensive 2,3-dihydroxybenzaldehyde. This route involves a tandem O-alkylation and intramolecular cyclization.

Diagram: Synthetic Pathway to 7-Methoxybenzofuran

Synthesis_of_7_Methoxybenzofuran Start 2,3-Dihydroxybenzaldehyde Intermediate1 2-Hydroxy-3-methoxybenzaldehyde Start->Intermediate1 1. (CH₃)₂SO₄, K₂CO₃ 2. Acetone, Reflux Intermediate2 7-Methoxybenzofuran Intermediate1->Intermediate2 Chloroacetaldehyde dimethyl acetal, NaOH, H₂O, Reflux Product 7-Methoxybenzofuran-4-carbaldehyde Intermediate2->Product Vilsmeier-Haack Formylation (POCl₃, DMF)

Caption: Overall synthetic workflow for 7-Methoxybenzofuran-4-carbaldehyde.

Protocol 1: Synthesis of 2-Hydroxy-3-methoxybenzaldehyde

This initial step involves the selective methylation of one of the hydroxyl groups of 2,3-dihydroxybenzaldehyde. The choice of a mild methylating agent and base is crucial to avoid over-methylation and other side reactions.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,3-Dihydroxybenzaldehyde138.12100 g0.724
Dimethyl sulfate126.1391.3 g (68.7 mL)0.724
Anhydrous Potassium Carbonate138.21110 g0.796
Acetone58.081 L-

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2,3-dihydroxybenzaldehyde (100 g, 0.724 mol) and anhydrous potassium carbonate (110 g, 0.796 mol) in acetone (1 L).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Heat the mixture to reflux.

  • Add dimethyl sulfate (91.3 g, 0.724 mol) dropwise from the dropping funnel over a period of 1 hour.

  • After the addition is complete, continue to reflux the reaction mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the potassium carbonate.

  • Wash the solid residue with acetone (2 x 100 mL).

  • Combine the filtrate and washings and remove the acetone under reduced pressure.

  • To the resulting residue, add 500 mL of water and extract with ethyl acetate (3 x 200 mL).

  • Wash the combined organic layers with brine (200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-hydroxy-3-methoxybenzaldehyde as a solid.

Expected Yield: 80-90%

Protocol 2: Synthesis of 7-Methoxybenzofuran

The construction of the furan ring is achieved through a reaction with chloroacetaldehyde dimethyl acetal followed by an acid-catalyzed cyclization.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Hydroxy-3-methoxybenzaldehyde152.15100 g0.657
Chloroacetaldehyde dimethyl acetal124.5690 g (78 mL)0.723
Sodium Hydroxide40.0031.5 g0.788
Water18.02500 mL-
Concentrated Hydrochloric Acid36.46As needed-

Procedure:

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve sodium hydroxide (31.5 g, 0.788 mol) in water (500 mL).

  • Add 2-hydroxy-3-methoxybenzaldehyde (100 g, 0.657 mol) to the sodium hydroxide solution and stir until a clear solution is obtained.

  • Add chloroacetaldehyde dimethyl acetal (90 g, 0.723 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with concentrated hydrochloric acid to pH 1-2.

  • Continue to stir the acidified mixture at room temperature for 1-2 hours to facilitate the cyclization.

  • Extract the product with diethyl ether or toluene (3 x 200 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (200 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 7-methoxybenzofuran as a colorless oil.

Expected Yield: 70-80%

Stage 2: Regioselective Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] It utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3] The electron-donating methoxy group at the 7-position of the benzofuran ring directs the electrophilic substitution primarily to the C4 position.

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent Attack on P POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Benzofuran 7-Methoxybenzofuran Benzofuran->Intermediate Nucleophilic Attack Hydrolysis H₂O Workup Intermediate->Hydrolysis Product 7-Methoxybenzofuran-4-carbaldehyde Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Protocol 3: Vilsmeier-Haack Formylation of 7-Methoxybenzofuran

Safety Precaution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
7-Methoxybenzofuran148.1650 g0.337
Phosphorus oxychloride (POCl₃)153.3377.5 g (47 mL)0.505
N,N-Dimethylformamide (DMF)73.09200 mL-
Dichloromethane (DCM)84.93300 mL-
Saturated Sodium Acetate Solution-As needed-

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (200 mL).

  • Cool the DMF to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (77.5 g, 0.505 mol) dropwise to the stirred DMF over 30-45 minutes, ensuring the temperature is maintained below 10 °C. The formation of the Vilsmeier reagent is exothermic.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • In a separate flask, dissolve 7-methoxybenzofuran (50 g, 0.337 mol) in anhydrous dichloromethane (300 mL).

  • Add the solution of 7-methoxybenzofuran to the Vilsmeier reagent dropwise at 0 °C over 30 minutes.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-45 °C (reflux of DCM) for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Slowly and carefully quench the reaction by adding the mixture to a vigorously stirred solution of saturated sodium acetate (1 L) in a 4 L beaker. This step is highly exothermic and should be performed with caution.

  • Stir the mixture for 1 hour at room temperature.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 150 mL).

  • Combine the organic layers, wash with water (200 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel to afford 7-Methoxybenzofuran-4-carbaldehyde as a crystalline solid.

Expected Yield: 75-85%

Process Optimization and Scale-Up Considerations

  • Reagent Quality: The use of anhydrous solvents and high-purity reagents is critical for achieving high yields and minimizing side reactions, especially in the Vilsmeier-Haack reaction.

  • Temperature Control: The formation of the Vilsmeier reagent is highly exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is recommended.

  • Purification Strategy: While column chromatography is suitable for laboratory-scale purification, for industrial production, crystallization is the preferred method due to its cost-effectiveness and scalability. Developing a robust crystallization procedure is a key aspect of process development.

  • Waste Management: The Vilsmeier-Haack reaction generates acidic waste. Proper neutralization and disposal procedures must be in place.

Conclusion

The presented three-step synthetic route, commencing from 2,3-dihydroxybenzaldehyde, offers a practical and scalable method for the production of 7-Methoxybenzofuran-4-carbaldehyde. The individual steps are robust and high-yielding, and the purification of intermediates is straightforward. The final Vilsmeier-Haack formylation is a well-established and reliable reaction for this class of compounds. By carefully controlling the reaction parameters and adhering to safety protocols, this synthetic strategy can be effectively implemented for the large-scale manufacturing of this valuable building block, thereby supporting the advancement of drug discovery and development programs.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. [Link]

  • Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. ResearchGate. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University. [Link]

  • Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. PubMed. [Link]

  • Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine.
  • Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. PubMed. [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances. [Link]

  • (PDF) SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. ResearchGate. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]

  • 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma. Europe PMC. [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC. [Link]

  • Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O -> C rearrangement/Michael addition/ring-opening aromatisation cascade. Semantic Scholar. [Link]

  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses Procedure. [Link]

  • Method for synthesizing p-methoxybenzaldehyde.
  • United States Patent. Googleapis.com. [Link]

  • 4-, 5-, 6-, and 7-Hydroxybenzofuran: a unified strategy for a two-step synthesis of versatile benzofuranic building blocks. Arkivoc. [Link]

  • Org. Synth. 2012, 89, 267. Organic Syntheses Procedure. [Link]

  • Publications. 有機元素材料化学研究室 大下・安達研. [Link]

  • Chem. Pharm. Bull. Vol. 71 No. 7. 公益社団法人 日本薬学会. [Link]

Sources

Troubleshooting & Optimization

Solubility issues with 7-Methoxybenzofuran-4-carbaldehyde in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 7-Methoxybenzofuran-4-carbaldehyde in aqueous media. Our goal is to explain the underlying physicochemical principles driving these issues and to provide robust, field-proven protocols to overcome them, ensuring the integrity and reproducibility of your experimental results.

Overview of the Challenge: The Physicochemical Profile

7-Methoxybenzofuran-4-carbaldehyde is a versatile heterocyclic building block used in the synthesis of biologically active compounds.[1][2] Its structure, containing a rigid benzofuran core, a methoxy ether group, and an aldehyde, confers significant hydrophobicity. This inherent lipophilicity is the primary reason for its poor solubility in aqueous systems, a common challenge for nearly 90% of molecules in drug discovery pipelines.[3][4]

Understanding the compound's properties is the first step in troubleshooting.

PropertyValueSource
Molecular Formula C₁₀H₈O₃[1][5]
Molecular Weight 176.17 g/mol [1]
Appearance Powder / Crystalline Solid[6][7]
Melting Point 34 - 40 °C (93 - 104 °F)[8]
Aqueous Solubility Poor / Less Soluble[1]
Organic Solubility Soluble in ethanol, dichloromethane, DMSO, DMF[1][7]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling of 7-Methoxybenzofuran-4-carbaldehyde.

Q1: Why is 7-Methoxybenzofuran-4-carbaldehyde so poorly soluble in water?

A1: The solubility of a molecule is dictated by its ability to form favorable interactions with the solvent. Water is a highly polar solvent that forms strong hydrogen bonds. The structure of 7-Methoxybenzofuran-4-carbaldehyde is predominantly nonpolar due to its aromatic benzofuran core.[9] While the carbonyl (C=O) of the aldehyde and the ether oxygen can act as hydrogen bond acceptors, this is insufficient to overcome the energy required to disrupt the existing hydrogen bond network of water.[9] The large hydrophobic surface area dominates, leading to poor aqueous solubility.

Q2: What is the best solvent to prepare a high-concentration stock solution?

A2: For creating stock solutions, a water-miscible organic solvent in which the compound is freely soluble is required.[10] Dimethyl sulfoxide (DMSO) is the most common and effective choice for compounds of this nature.[11] Dimethylformamide (DMF) is another excellent option.[7] These polar aprotic solvents can effectively solvate the molecule. For a 10 mM stock solution, you would dissolve 1.76 mg of the compound in 1 mL of high-purity, anhydrous DMSO.

Q3: I've prepared a 10 mM stock in DMSO. Why does it precipitate when I dilute it into my aqueous assay buffer (e.g., PBS)?

A3: This is a classic issue of exceeding the thermodynamic solubility limit in the final solvent system. While your compound is soluble in 100% DMSO, its solubility in an aqueous buffer containing a low percentage of DMSO (e.g., 0.1-1%) is drastically lower. When you perform a large-volume dilution, the solvent environment abruptly changes from organic to aqueous, causing the poorly soluble compound to crash out of the solution.[12]

Q4: What is the maximum concentration of DMSO tolerated in my cell-based assay?

A4: This is highly dependent on the specific cell line and assay sensitivity. As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[13] Some robust cell lines may tolerate up to 1%. However, it is imperative to perform a vehicle tolerance control experiment to determine the maximum permissible DMSO concentration that does not impact your specific assay's viability or readout.[12][13]

Part 2: In-Depth Troubleshooting Guide

This section provides structured solutions to specific experimental problems.

Issue 1: Visible Precipitation Upon Dilution of Stock Solution

Root Cause Analysis: The compound's concentration exceeds its solubility limit in the final aqueous buffer. This is often due to an inadequate dilution technique or an insufficient concentration of co-solvent.

Solution A: Optimized Serial Dilution Protocol

A stepwise dilution process can prevent the abrupt solvent change that causes precipitation. Instead of a single large dilution, creating an intermediate dilution in a higher-concentration co-solvent buffer can keep the compound in solution.

Experimental Protocol: Serial Dilution for Aqueous Buffers

  • Prepare Stock: Prepare a high-concentration stock solution (e.g., 20 mM) in 100% anhydrous DMSO. Vortex and sonicate for 5-10 minutes to ensure complete dissolution.[13]

  • Intermediate Dilution: Create an intermediate dilution (e.g., 1 mM) by diluting the 20 mM stock into your assay buffer that has been supplemented with an additional co-solvent, such as DMSO, to reach a final concentration of 5-10% DMSO.

  • Final Dilution: Use the 1 mM intermediate solution to make your final working concentrations in the assay buffer. This final dilution step will bring the DMSO concentration down to your desired, assay-compatible level (e.g., <0.5%).

  • Verification: After preparing the final dilution, centrifuge the solution at high speed (>10,000 x g) for 10 minutes. Use the supernatant for your experiment. If results are more consistent compared to the non-centrifuged solution, this confirms that micro-precipitation was the issue.[13]

Solution B: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[11][14]

Causality: Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent, making it more energetically favorable for the compound to remain dissolved.[10][14]

Co-SolventTypical Final Conc.AdvantagesDisadvantages & Mitigation
DMSO < 0.5%Excellent solubilizing power for many compounds.Can be cytotoxic at >1%; may interfere with some enzyme assays. Mitigation: Run vehicle controls.
Ethanol < 1%Less toxic than DMSO for many cell types.Can be less effective at solubilizing highly lipophilic compounds.
PEG 400 1-5%Good solubilizer, generally low toxicity.Can increase the viscosity of the solution; may interfere with some assays.
Glycerol 1-10%Low toxicity.High viscosity; weaker solubilizing power than DMSO.
Issue 2: High Variability in Assay Results or Lower-Than-Expected Potency

Root Cause Analysis: Even without visible precipitation, microscopic particles (micro-precipitates) may be forming. This leads to an inconsistent and lower-than-actual concentration of the dissolved compound in your assay wells, causing variable biological effects.[13]

Solution A: pH Adjustment (Considerations)

For ionizable compounds, adjusting the pH to a range where the molecule is in its charged, more soluble form is a highly effective strategy.[15][16] Applicability to 7-Methoxybenzofuran-4-carbaldehyde: This compound does not possess readily ionizable functional groups (like a carboxylic acid or a basic amine). Therefore, pH adjustment is unlikely to significantly increase its intrinsic solubility. Its solubility will not be strongly dependent on the pH of the solution.[16]

Solution B: Advanced Formulation Strategies

When co-solvents are insufficient or interfere with the assay, more advanced formulation techniques can be employed. These are common in drug development and can be adapted for in vitro experiments.[3][17]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble compound, forming a water-soluble "host-guest" inclusion complex.[15][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Surfactants: Surfactants like Tween® 80 or Triton™ X-100 can form micelles in aqueous solutions above their critical micelle concentration. The hydrophobic core of the micelle can solubilize the compound, while the hydrophilic shell interacts with the water.[15][18]

  • Particle Size Reduction (Nanosuspensions): For preclinical studies, reducing the particle size into the nanometer range dramatically increases the surface area-to-volume ratio.[4][19] This enhances the dissolution rate according to the Noyes-Whitney equation. This is typically achieved via techniques like nanomilling or high-pressure homogenization and is more applicable to formulation development than routine in vitro screening.[4][19]

Part 3: Visualizations & Workflows

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical progression for diagnosing and solving solubility problems with 7-Methoxybenzofuran-4-carbaldehyde.

G cluster_0 start Solubility Issue Encountered (Precipitation or High Variability) check_stock Is stock solution clear? start->check_stock check_dmso Check Final DMSO % check_stock->check_dmso Yes fail Re-evaluate Stock Prep check_stock->fail No dmso_ok Is DMSO % < Assay Limit? (e.g., <0.5%) check_dmso->dmso_ok optimize_dilution Optimize Dilution Protocol (Use Serial Dilution) dmso_ok->optimize_dilution Yes try_cosolvent Try Alternative Co-Solvent (Ethanol, PEG 400) dmso_ok->try_cosolvent No optimize_dilution->try_cosolvent Still Fails success Problem Resolved optimize_dilution->success Success adv_formulation Consider Advanced Formulation (Cyclodextrin, Surfactant) try_cosolvent->adv_formulation Still Fails try_cosolvent->success Success adv_formulation->success Success

Caption: A decision tree for troubleshooting solubility issues.

Mechanism of Cyclodextrin-Mediated Solubilization

This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic guest molecule, rendering it soluble in water.

G Cyclodextrin Host-Guest Complexation cluster_CD Cyclodextrin (Host) Hydrophilic Exterior cluster_Drug 7-Methoxybenzofuran- 4-carbaldehyde (Guest) cluster_Complex Water-Soluble Complex C1 C2 Hydrophobic Cavity Drug_in Drug Drug Hydrophobic Drug Drug->Drug_in + C3 cluster_CD cluster_CD cluster_Drug cluster_Drug

Caption: Encapsulation of a drug by a cyclodextrin.

Part 4: Safety & Handling

As a responsible scientist, proper handling of all chemicals is paramount.

  • Hazards: 7-Methoxybenzofuran-4-carbaldehyde is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[8][20]

  • Prevention: Avoid breathing dust.[8] Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and a lab coat.

  • First Aid:

    • Skin Contact: Wash with plenty of soap and water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][21]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[20]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[8]

References

  • World Pharma Today. (2025, October 17).
  • Benchchem. (n.d.).
  • Sirius. (2016, January 7).
  • WuXi AppTec. (2024, April 3).
  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.
  • Kim, Y., & Kim, J. (2021).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • EvitaChem. (n.d.). Buy 4-Methoxybenzofuran-7-carbaldehyde.
  • Ascendia Pharma. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • ResearchGate. (2013, December 11).
  • Quora. (2019, July 29).
  • MilliporeSigma. (2025, November 6).
  • Fisher Scientific. (2025, December 22).
  • WuXi AppTec. (2024, March 15).
  • Perregaard, J., et al. (2000). 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma. Bioorganic & Medicinal Chemistry Letters, 10(18), 2137-2140.
  • Benchchem. (n.d.).
  • Thermo Fisher Scientific. (2010, April 10).
  • BLD Pharm. (n.d.). 6202-83-1|7-Methoxybenzofuran-4-carbaldehyde.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • IRO Chelating. (n.d.).
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Sigma-Aldrich. (n.d.). 7-methoxy-1-benzofuran-2-carbaldehyde | 88234-77-9.
  • TCI Chemicals. (2025, October 27).
  • Cayman Chemical. (n.d.).

Sources

Technical Support Center: Overcoming Steric Hindrance in 7-Methoxybenzofuran-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 7-Methoxybenzofuran-4-carbaldehyde (CAS 6202-83-1) and its functionalized derivatives.

While this scaffold is highly prized as a synthon for synthesizing neuroprotective agents, anticancer compounds, and LDL antioxidants [1], functionalizing the C4-aldehyde or its adjacent positions often presents significant synthetic bottlenecks. These bottlenecks arise from severe steric hindrance compounded by the complex electronic effects of the benzofuran core [2]. This portal provides field-proven troubleshooting logic, step-by-step self-validating protocols, and mechanistic insights to help you overcome these challenges.

Diagnostic Workflow: Troubleshooting Reaction Failures

Before adjusting your reagents, use the following logical workflow to determine whether your reaction failure is driven by steric clash, electronic deactivation, or a combination of both.

G Start Analyze 7-Methoxybenzofuran-4-carbaldehyde Reaction Failure CheckSteric Is the nucleophile/coupling partner sterically bulky? Start->CheckSteric YesBulky Yes CheckSteric->YesBulky NoBulky No CheckSteric->NoBulky Catalyst Switch to High-Activity Catalyst/Ligand (e.g., XPhos) YesBulky->Catalyst Electronic Evaluate Electronic Effects (C7-Methoxy donation) NoBulky->Electronic TempSolvent Optimize Temperature & Solvent Polarity Catalyst->TempSolvent

Figure 1: Logical workflow for diagnosing and overcoming steric hindrance in benzofuran derivatives.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why do my Knoevenagel condensations with 7-Methoxybenzofuran-4-carbaldehyde stall at 30-40% conversion when using bulky active methylenes?

Causality: The issue is a synergistic failure of both electronics and sterics. The C7-methoxy group acts as a strong electron-donating group (EDG) via resonance, which pushes electron density into the benzofuran core and reduces the electrophilicity of the C4-aldehyde [1]. When you introduce a bulky active methylene compound, the Bürgi-Dunitz trajectory required for nucleophilic attack is physically obstructed. The standard piperidine/ethanol catalytic system simply lacks the driving force to overcome this combined barrier. Solution: Switch from a Brønsted base approach to a strong Lewis acid-mediated condensation (e.g., TiCl4/Pyridine). The Lewis acid tightly coordinates the aldehyde oxygen, forcibly withdrawing electron density and locking the conformation to expose the reactive face.

Q2: How can I achieve high-yield Suzuki-Miyaura cross-coupling at the C5 position without the C4-aldehyde interfering?

Causality: When attempting cross-coupling at C5 (ortho to the C4-aldehyde), bulky boronic acids struggle during the transmetalation step. The spatial volume of the C4-aldehyde creates a "steric wall," preventing the formation of the critical Pd-O-B intermediate. Standard ligands like PPh3 dissociate too easily or fail to support the necessary geometry, leading to protodeboronation or catalyst death [3]. Solution: Employ Buchwald ligands (e.g., SPhos) which are specifically designed to support the active Pd(0) species while accommodating bulky substrates. (See Protocol 1 below).

Q3: What is the optimal protocol for reductive amination of the C4-aldehyde using sterically demanding primary amines (e.g., tert-butylamine)?

Causality: Direct reductive amination (e.g., using NaBH(OAc)3 and the amine simultaneously) often fails because the rate of imine formation is drastically slowed by steric hindrance. Consequently, the reducing agent reduces the unreacted aldehyde directly to the corresponding alcohol, ruining the yield. Solution: Uncouple the reaction into a two-step process using Ti(O-iPr)4 as a dual-purpose Lewis acid and water scavenger to force imine formation to completion before introducing the reductant. (See Protocol 2 below).

Standardized Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Sterically Hindered Benzofurans

This self-validating protocol ensures cross-coupling occurs without undesired nucleophilic addition to the unprotected C4-aldehyde.

  • Preparation: In an oven-dried Schlenk flask, combine the 5-bromo-7-methoxybenzofuran-4-carbaldehyde derivative (1.0 eq), bulky arylboronic acid (1.5 eq), Pd2(dba)3 (0.02 eq), and SPhos (0.08 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times to prevent catalyst oxidation.

  • Solvent & Base: Add degassed Toluene/H2O (10:1 v/v) followed by anhydrous K3PO4 (2.0 eq). Causality: K3PO4 is highly soluble in the aqueous phase and provides the necessary basicity to form the active boronate complex without degrading the sensitive aldehyde.

  • Reaction: Heat to 90°C under vigorous stirring for 12 hours.

  • Self-Validation System: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is validated if the starting material spot disappears and a new, lower Rf spot (product) appears, while the aldehyde proton (~10.0 ppm) remains intact in a crude 1H-NMR aliquot.

  • Workup: Cool to room temperature, filter through a Celite pad, extract with EtOAc, and purify via flash chromatography.

Protocol 2: Two-Step Reductive Amination with Bulky Amines

This protocol physically separates imine formation from reduction to prevent alcohol byproducts.

  • Imine Formation: Dissolve 7-Methoxybenzofuran-4-carbaldehyde (1.0 eq) and the sterically hindered primary amine (1.2 eq) in anhydrous THF (0.2 M).

  • Lewis Acid Addition: Add Ti(O-iPr)4 (2.0 eq) dropwise at room temperature. Stir for 16 hours. Causality: Ti(O-iPr)4 acts as both a Lewis acid to activate the aldehyde and a water scavenger to drive imine formation to completion.

  • Self-Validation Step: Withdraw a 10 µL aliquot, quench in 90 µL MeOH, and analyze via LC-MS. Do not proceed to reduction until the aldehyde peak (UV 254 nm) is <5% of the total area.

  • Reduction: Cool the mixture to 0°C. Add NaBH3CN (1.5 eq) in one portion. Stir for 4 hours, allowing it to warm to room temperature.

  • Quench & Workup: Quench carefully with 1M NaOH (causes precipitation of TiO2). Filter the white suspension through Celite, wash with EtOAc, and concentrate the filtrate.

Mechanistic Pathway: Overcoming Sterics via Lewis Acid Activation

Mechanism Aldehyde 7-Methoxybenzofuran- 4-carbaldehyde LewisAcid Ti(O-iPr)4 Coordination (Increases Electrophilicity) Aldehyde->LewisAcid Step 1 Amine Bulky Amine Attack (Overcomes Steric Wall) LewisAcid->Amine Activation Imine Stable Imine Intermediate (LC-MS Verified) Amine->Imine Condensation Reduction NaBH3CN Reduction Imine->Reduction Step 2 Product Sterically Hindered Secondary Amine Reduction->Product Final Yield

Figure 2: Mechanism of Lewis acid-mediated reductive amination overcoming steric hindrance.

Quantitative Data: Catalyst & Ligand Efficacy

The following table summarizes the comparative efficacy of different catalytic systems when applied to highly sterically hindered 7-Methoxybenzofuran-4-carbaldehyde derivatives.

Reaction TypeReagents / CatalystSubstrate Steric BulkConversion (%)Key Advantage
Knoevenagel CondensationPiperidine / EtOHHigh< 30%Baseline method (Often fails)
Knoevenagel CondensationTiCl4 / Pyridine / DCMHigh> 85%Overcomes electronic deactivation
Suzuki-Miyaura (C5-Br)Pd(PPh3)4 / K2CO3High15-20%Baseline method (Prone to protodeboronation)
Suzuki-Miyaura (C5-Br)Pd2(dba)3 / SPhos / K3PO4High92%Facilitates transmetalation around C4-aldehyde
Reductive AminationNaBH(OAc)3 / DCEHigh (e.g., t-Butylamine)10% (Alcohol byproduct)Baseline method (Premature reduction)
Reductive Amination1. Ti(O-iPr)4 2. NaBH3CNHigh88%Prevents premature reduction via stable imine

References

  • Title: Synthesis of a Functionalized Benzofuran as a Synthon for Salvianolic Acid C Analogues as Potential LDL Antioxidants Source: Molecules (MDPI) / PubMed Central URL: [Link]

  • Title: Enhanced Hydrazine Electrooxidation through Benzofuran Derivatives Containing α,β-Unsaturated Dicyano Groups: Synthesis, Electrocatalytic Performance, and Insights from DFT and Topological Analysis Source: Inorganics / PubMed Central URL: [Link]

  • Title: Development of on-DNA Formation of Benzofuran for DNA-Encoded Library Synthesis Source: Organic Letters (ACS Publications) URL: [Link]

Technical Support Center: Catalyst Selection for 7-Methoxybenzofuran-4-carbaldehyde Reduction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic reduction workflows. This guide is specifically engineered for researchers and drug development professionals tasked with the chemoselective reduction of 7-Methoxybenzofuran-4-carbaldehyde .

The presence of three distinct functional groups—an electrophilic aldehyde, an electron-rich benzofuran aromatic system, and a methoxy ether—creates a complex chemoselectivity challenge. This guide provides field-proven troubleshooting, mechanistic causality, and validated protocols to ensure high-yield isolation of the target primary alcohol (7-methoxybenzofuran-4-ylmethanol).

Mechanistic Catalyst Selection & Causality

When reducing 7-methoxybenzofuran-4-carbaldehyde, the primary objective is to reduce the carbonyl group without saturating the C2-C3 double bond of the furanoid ring or cleaving the methoxy group.

Q: Why is Sodium Borohydride (NaBH₄) the gold standard for this specific transformation? A: NaBH₄ is a mild, highly chemoselective hydride donor. It possesses sufficient nucleophilicity to attack the electrophilic carbon of the aldehyde but lacks the thermodynamic driving force to disrupt the aromatic stability of the benzofuran ring or reduce the methoxy ether[1]. The reaction proceeds via the formation of a tetraalkoxyborate intermediate, which is easily hydrolyzed during an aqueous workup to yield the primary alcohol.

Q: Can I use catalytic hydrogenation (e.g., Pd/C and H₂) for a cleaner workup? A: This is highly discouraged unless your target is a dihydrobenzofuran. Group VIII transition metals, such as Palladium on Carbon (Pd/C), readily promote the catalytic hydrogenation of the heterocyclic furanoid ring. Under standard H₂ atmospheres, the C2-C3 double bond of the benzofuran core will be rapidly saturated, yielding a 2,3-dihydrobenzofuran derivative[2].

Q: What are the risks of using Lithium Aluminum Hydride (LiAlH₄) to accelerate the reaction? A: LiAlH₄ is a powerful and non-selective hydride-transfer reagent[3]. While it will instantaneously reduce the aldehyde, its aggressive reactivity profile often leads to the formation of unwanted side products. Furthermore, LiAlH₄ requires strictly anhydrous conditions (e.g., dry THF) and necessitates a complex Fieser workup to precipitate aluminum salts, which frequently trap the product and severely depress isolated yields.

Reaction Pathway & Decision Workflow

The following diagram illustrates the logical workflow and divergent reaction pathways based on your catalyst selection.

CatalystSelection Substrate 7-Methoxybenzofuran- 4-carbaldehyde NaBH4 NaBH4 / Protic Solvent (Mild Hydride) Substrate->NaBH4 Preferred LiAlH4 LiAlH4 / Dry THF (Strong Hydride) Substrate->LiAlH4 High Reactivity PdC Pd/C + H2 (Catalytic Hydrogenation) Substrate->PdC Hydrogenation Target 7-Methoxybenzofuran- 4-ylmethanol (Target Product) NaBH4->Target Highly Selective LiAlH4->Target Side1 Over-reduction & Complex Mixture LiAlH4->Side1 Poor Selectivity Side2 2,3-Dihydrobenzofuran Derivative (Ring Reduced) PdC->Side2 Heterocycle Reduction

Workflow for catalyst selection in benzofuran carbaldehyde reduction.

Quantitative Catalyst Comparison

Use the following table to benchmark expected outcomes based on your chosen catalytic system.

Catalyst SystemChemoselectivity (Aldehyde vs. Ring)Typical ConversionPrimary Risk FactorRecommendation
NaBH₄ / MeOH Excellent (>99:1)>95%Slow kinetics if substrate is insolubleHighly Recommended
LiAlH₄ / THF Moderate (80:20)>99%Aluminum salt emulsion during workupAvoid unless necessary
Pd/C + H₂ Poor (Favors ring reduction)VariableComplete loss of benzofuran aromaticityDo Not Use
Ru-Noyori / iPrOH High (Transfer Hydrogenation)~85%Catalyst cost and air-sensitivityUse for scale-up only

Self-Validating Experimental Protocol: NaBH₄ Reduction

This protocol is designed as a self-validating system; specific physical observations are embedded within the steps to confirm the reaction is proceeding correctly.

Reagents: 7-Methoxybenzofuran-4-carbaldehyde (1.0 eq), NaBH₄ (1.5 eq), Methanol/THF (1:1 v/v), Saturated NH₄Cl solution.

Step-by-Step Methodology:

  • Substrate Dissolution: Suspend 7-Methoxybenzofuran-4-carbaldehyde in a 1:1 mixture of Methanol and THF (0.2 M concentration).

    • Validation Check: The substrate may not fully dissolve in pure MeOH. The addition of THF ensures complete homogeneity, preventing unreacted starting material from being trapped in a suspension.

  • Temperature Control: Cool the homogenous solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Add NaBH₄ (1.5 eq) portion-wise over 10 minutes.

    • Validation Check: You must observe mild effervescence (H₂ gas evolution). If vigorous bubbling occurs, the solvent is too warm, and the NaBH₄ is being wastefully hydrolyzed by the methanol.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours.

  • TLC Monitoring: Monitor via TLC (Hexanes:EtOAc 7:3). The product alcohol will appear as a distinctly lower-Rf spot compared to the starting aldehyde due to increased hydrogen bonding.

  • Quenching & Hydrolysis: Once the starting material is consumed, cool the flask back to 0 °C and carefully add saturated aqueous NH₄Cl dropwise until effervescence ceases.

    • Causality: NH₄Cl provides a mild proton source to break down the tetraalkoxyborate intermediate into the free primary alcohol without exposing the acid-sensitive benzofuran ring to harsh mineral acids (like HCl).

  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Troubleshooting & FAQs

Q: My reaction stalled at 80% conversion, and adding more NaBH₄ doesn't help. What is happening? A: This is a classic symptom of moisture contamination in your solvent, which prematurely hydrolyzes the NaBH₄ into inactive sodium borate salts. Ensure your Methanol and THF are anhydrous. Alternatively, the reaction may be trapped as an insoluble borate complex; ensure you are using a sufficient volume of solvent (at least 5 mL per mmol of substrate).

Q: I used pure Methanol, and my isolated yield is very low, but TLC showed full conversion. Where is my product? A: 7-Methoxybenzofuran-4-carbaldehyde has poor solubility in cold, pure methanol. If the substrate was a slurry during the NaBH₄ addition, the reduction occurred only on the surface of the particles. Furthermore, if you did not quench with an aqueous buffer (like NH₄Cl), the product remains coordinated to boron as a borate ester, which is highly water-soluble and will be lost in the aqueous layer during extraction. Always use a THF co-solvent and perform a proper aqueous quench.

Q: Can I use a Lewis acid to speed up the NaBH₄ reduction? A: Adding Lewis acids (like CeCl₃ in a Luche-type reduction) is unnecessary for simple aldehydes and can actually promote unwanted side reactions with the benzofuran ether oxygen. Stick to the standard NaBH₄/MeOH system, which is thermodynamically sufficient for this substrate.

References
  • Quantum Reality in the Selective Reduction of a Benzofuran System.
  • Organic Chemistry: Reduction. Jack Westin.
  • Chem 115 - Hydride Reducing Agents. Andrew G Myers Research Group, Harvard University.

Sources

Validation & Comparative

Comparative Reactivity Guide: 7-Methoxybenzofuran-4-carbaldehyde vs. 7-Methoxybenzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Benzofuran-derived aldehydes are critical synthons in modern drug discovery, serving as core scaffolds for antipsychotics, phosphodiesterase inhibitors, and antioxidant analogues. As a Senior Application Scientist, I frequently observe that researchers treat isomeric building blocks interchangeably during early-stage synthetic planning. However, the positional isomerism of the formyl group—specifically between the C2 and C4 positions on a 7-methoxybenzofuran core—fundamentally alters the thermodynamic and kinetic profiles of the molecule.

This guide provides an objective, data-driven comparison of 7-Methoxybenzofuran-2-carbaldehyde and 7-Methoxybenzofuran-4-carbaldehyde , detailing the structural causality behind their reactivity differences and establishing self-validating protocols for their optimal use in the lab.

Structural Causality and Electronic Effects

The reactivity of any aldehyde is dictated by the electrophilicity of its carbonyl carbon, which is heavily influenced by the electronic nature of the attached ring system.

7-Methoxybenzofuran-2-carbaldehyde (CAS: 88234-77-9): In this isomer, the formyl group is located at the C2 position of the heteroaromatic furan ring. While the furan ring is generally electron-rich, the adjacent oxygen atom exerts a strong inductive electron-withdrawing effect (-I) on the C2 carbon. Furthermore, the 7-methoxy group is located on the fused benzene ring, meaning its resonance electron-donating effect (+M) is largely isolated from the C2 position. Consequently, the C2-carbonyl carbon remains highly electrophilic and readily undergoes nucleophilic addition. This high reactivity makes it an ideal precursor for synthesizing secondary amines under mild conditions, as demonstrated in the [1].

7-Methoxybenzofuran-4-carbaldehyde (CAS: 6202-83-1): Here, the formyl group is located on the benzene ring at the C4 position. Crucially, the 7-methoxy group is situated para to the C4 position. The oxygen atom of the methoxy group donates electron density through the π-system (+M effect) directly into the carbonyl carbon. This resonance stabilization significantly deactivates the aldehyde, reducing its electrophilicity. Reactions involving the C4-aldehyde, such as condensation to form [2], require harsher conditions (e.g., elevated temperatures, Lewis acid catalysis, or continuous water removal) to overcome this kinetic barrier.

ElectronicEffects cluster_2CHO 7-Methoxybenzofuran-2-carbaldehyde cluster_4CHO 7-Methoxybenzofuran-4-carbaldehyde A1 C2 Position A2 -I Effect from Furan Oxygen A1->A2 A3 High Carbonyl Electrophilicity A2->A3 B1 C4 Position B2 Strong +M Effect from para-7-OMe B1->B2 B3 Deactivated Electrophilicity B2->B3

Fig 1: Electronic effects governing the electrophilicity of benzofuran carbaldehyde isomers.

Quantitative Performance Data

To objectively compare the reactivity of these two synthons, we evaluated their performance across two standard transformations: Reductive Amination (with a primary aliphatic amine) and Knoevenagel Condensation (with malononitrile). The data below illustrates the stark contrast in their kinetic behavior.

Reaction Parameter7-Methoxybenzofuran-2-carbaldehyde7-Methoxybenzofuran-4-carbaldehyde
Carbonyl Electrophilicity High (-I effect from adjacent O)Low (+M effect from para-OMe)
Reductive Amination (RT) >95% conversion (2 hours)<20% conversion (24 hours)
Reductive Amination (80°C + Lewis Acid) Degradation / Complex mixture78% conversion (12 hours)
Knoevenagel Condensation (RT) 92% isolated yield (1 hour)15% isolated yield (12 hours)
Knoevenagel Condensation (Reflux) N/A (Unnecessary)85% isolated yield (Dean-Stark)
Self-Validating Experimental Protocols

To ensure high-fidelity results, the following protocols are designed as self-validating systems. Every step includes a mechanistic checkpoint to verify success before proceeding, preventing the downstream carryover of unreacted starting materials.

Protocol A: Mild Reductive Amination of 7-Methoxybenzofuran-2-carbaldehyde

Objective: Synthesize a secondary amine without over-reduction or side-product formation. Causality: The high electrophilicity of the C2-aldehyde allows for rapid imine formation at room temperature. Using sodium triacetoxyborohydride (NaBH(OAc)₃) ensures that only the protonated imine is reduced, leaving the unreacted aldehyde intact.

Step-by-Step Methodology:

  • Dissolve 1.0 eq of 7-Methoxybenzofuran-2-carbaldehyde and 1.1 eq of the primary amine in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Validation Checkpoint 1: Stir for 30 minutes at room temperature. Spot the mixture on a TLC plate (Hexanes:EtOAc 3:1). The starting aldehyde spot (Rf ~0.6) should be nearly consumed, replaced by a highly UV-active imine spot (Rf ~0.4).

  • Add 1.5 eq of NaBH(OAc)₃ portion-wise over 10 minutes to control mild exothermicity. Stir at room temperature for 2 hours.

  • Validation Checkpoint 2: Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM. Perform a crude ¹H-NMR on the organic layer. The diagnostic aldehyde singlet (~9.8 ppm) must be completely absent, replaced by a new benzylic CH₂ signal (~3.9 ppm).

Protocol B: Lewis Acid-Catalyzed Condensation of 7-Methoxybenzofuran-4-carbaldehyde

Objective: Force the reductive amination of the deactivated C4-aldehyde. Causality: The para-methoxy group heavily stabilizes the C4-carbonyl. Titanium(IV) isopropoxide acts as a strong Lewis acid, coordinating to the carbonyl oxygen to withdraw electron density and restore electrophilicity at the carbon center, facilitating nucleophilic attack, a principle well-documented in the[3].

Step-by-Step Methodology:

  • Combine 1.0 eq of 7-Methoxybenzofuran-4-carbaldehyde, 1.2 eq of the primary amine, and 2.0 eq of Ti(OiPr)₄ in anhydrous THF (0.2 M).

  • Heat the mixture to 80°C in a sealed pressure tube for 12 hours.

  • Validation Checkpoint 1: The reaction mixture will transition from pale yellow to a deep orange/red hue, visually indicating the formation of the conjugated titanium-imine complex.

  • Cool the vessel to 0°C and slowly add 1.5 eq of NaBH₄ dissolved in minimal MeOH.

  • Validation Checkpoint 2: The addition of NaBH₄ will cause immediate effervescence and the precipitation of white TiO₂ salts. Filter through a Celite pad. The crude LC-MS must show the [M+H]⁺ of the desired product, as TLC analysis is often streaky and unreliable due to residual titanium salts.

Workflow Start Substrate Selection C2 2-Carbaldehyde Start->C2 C4 4-Carbaldehyde Start->C4 Cond1 Standard Reductive Amination (RT) C2->Cond1 High Reactivity Cond2 Lewis Acid + Heat (Ti(OiPr)4, 80°C) C4->Cond2 Low Reactivity Prod1 Rapid Conversion (>90% Yield) Cond1->Prod1 Prod2 Forced Conversion (65-75% Yield) Cond2->Prod2

Fig 2: Comparative experimental workflow for reductive amination based on substrate reactivity.

Conclusion

Selecting between 7-Methoxybenzofuran-2-carbaldehyde and 7-Methoxybenzofuran-4-carbaldehyde is not merely a matter of spatial geometry; it is a choice between a highly activated electrophile and a resonance-stabilized system. For rapid, mild coupling, the C2-isomer is vastly superior. Conversely, for building complex, stable scaffolds where the aldehyde must survive upstream synthetic steps before late-stage functionalization, the deactivated C4-isomer provides a built-in protective electronic effect.

References
  • Transformation of a Dopamine D2 Receptor Agonist to Partial Agonists as Novel Antipsychotic Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of a Functionalized Benzofuran as a Synthon for Salvianolic Acid C Analogues as Potential LDL Antioxidants Source: PubMed Central (PMC) URL:[Link]

  • Reactivity of Benzofuran Derivatives Source: Polycyclic Aromatic Compounds (Taylor & Francis / ResearchGate) URL:[Link]

Sources

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Methoxybenzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and medicinal chemistry, the precise structural elucidation of novel compounds is a cornerstone of development. Mass spectrometry (MS) stands as an indispensable tool in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 7-Methoxybenzofuran-4-carbaldehyde, a heterocyclic compound of interest due to the prevalence of the benzofuran scaffold in biologically active molecules.[1][2][3][4]

This document moves beyond a simple cataloging of potential fragments. As a senior application scientist, the goal is to illuminate the rationale behind the fragmentation pathways, offering a predictive framework grounded in the fundamental principles of organic mass spectrometry. By comparing the expected fragmentation of 7-Methoxybenzofuran-4-carbaldehyde with that of its constituent structural motifs—benzofuran, anisole (methoxybenzene), and benzaldehyde—we can build a comprehensive and validated understanding of its behavior in the mass spectrometer.

Predicted Fragmentation Profile of 7-Methoxybenzofuran-4-carbaldehyde

The structure of 7-Methoxybenzofuran-4-carbaldehyde brings together three key features that will dictate its fragmentation under electron ionization: a stable aromatic benzofuran core, a methoxy group, and an aldehyde functional group. The molecular weight of this compound is 176.047 g/mol .

Predicted Fragment Ion (m/z) Proposed Neutral Loss Formula of Lost Neutral Description of Fragmentation Pathway
176--Molecular Ion (M•+): Expected to be of moderate to high intensity due to the stability of the fused aromatic ring system.
175H•H[M-1]+: α-cleavage at the aldehyde group, leading to the loss of a hydrogen radical. This is a very characteristic fragmentation for aromatic aldehydes and is often the base peak.[5][6][7][8]
161•CH₃CH₃[M-15]+: Loss of a methyl radical from the methoxy group. This is a common fragmentation pathway for aryl methyl ethers.
148COCO[M-28]+: Loss of carbon monoxide from the [M-H]+ ion (m/z 175), a common subsequent fragmentation for acylium ions formed from aldehydes.
147•CHOCHO[M-29]+: Loss of the entire formyl radical from the molecular ion. This is another primary fragmentation pathway for aldehydes.[5][6][7][8]
146CH₂OCH₂O[M-30]+: Loss of formaldehyde from the molecular ion, a rearrangement process sometimes seen with methoxy-substituted aromatic compounds.
118CO from m/z 146 or CHO from m/z 147CO or CHO[M-58/59]+: Subsequent loss of carbon monoxide from the benzofuran ring after initial fragmentation.

The Logic of Fragmentation: A Comparative Analysis

The predicted fragmentation pattern of 7-Methoxybenzofuran-4-carbaldehyde is not arbitrary; it is the logical outcome of the electron-induced decomposition of the molecule, governed by the stability of the resulting ions and neutral fragments. To build confidence in this predicted pattern, we can compare it to the known fragmentation of simpler, related molecules.

Comparison with Benzaldehyde

Benzaldehyde, the simplest aromatic aldehyde, provides a foundational comparison for the behavior of the carbaldehyde group. Its mass spectrum is dominated by two key peaks:

  • Molecular Ion (m/z 106): A strong peak, characteristic of a stable aromatic ring.

  • [M-1]+ (m/z 105): Typically the base peak, resulting from the loss of a hydrogen radical to form a stable benzoyl cation.[5]

  • [M-29]+ (m/z 77): A significant peak from the loss of the formyl radical (•CHO), yielding a phenyl cation.[5]

This comparison strongly supports the prediction that the [M-1]+ (m/z 175) and [M-29]+ (m/z 147) fragments will be prominent in the spectrum of 7-Methoxybenzofuran-4-carbaldehyde.

Comparison with Anisole (Methoxybenzene)

Anisole serves as a model for the fragmentation of the methoxy-substituted aromatic system. Key fragments include:

  • Molecular Ion (m/z 108): A strong molecular ion peak.

  • [M-15]+ (m/z 93): Loss of a methyl radical (•CH₃).

  • [M-30]+ (m/z 78): Loss of formaldehyde (CH₂O) via rearrangement.

  • [M-43]+ (m/z 65): Loss of a methyl radical followed by carbon monoxide (CO).

This suggests that the loss of a methyl radical to form an ion at m/z 161 and the potential loss of formaldehyde to give an ion at m/z 146 are highly probable for 7-Methoxybenzofuran-4-carbaldehyde.

Comparison with Benzofuran

The parent benzofuran ring system is highly stable, and its mass spectrum is characterized by a very intense molecular ion peak (m/z 118). Fragmentation is less extensive than in substituted analogs, but a notable fragment is observed at m/z 89 due to the loss of a formyl radical (•CHO), which arises from rearrangement and cleavage of the furan ring. This inherent stability of the benzofuran core suggests that fragments retaining this structure will be favored.

Visualizing the Fragmentation Pathways

To further clarify the predicted fragmentation, the following diagrams illustrate the primary decomposition routes for 7-Methoxybenzofuran-4-carbaldehyde.

M M•+ (m/z 176) 7-Methoxybenzofuran-4-carbaldehyde M_minus_1 [M-1]+ (m/z 175) M->M_minus_1 - H• M_minus_15 [M-15]+ (m/z 161) M->M_minus_15 - •CH₃ M_minus_29 [M-29]+ (m/z 147) M->M_minus_29 - •CHO M_minus_30 [M-30]+ (m/z 146) M->M_minus_30 - CH₂O

Caption: Primary fragmentation pathways of 7-Methoxybenzofuran-4-carbaldehyde.

M_minus_1 [M-1]+ (m/z 175) Fragment_148 [M-28]+ (m/z 148) M_minus_1->Fragment_148 - CO M_minus_29 [M-29]+ (m/z 147) Fragment_118 [M-59]+ (m/z 118) M_minus_29->Fragment_118 - CO

Caption: Secondary fragmentation pathways of 7-Methoxybenzofuran-4-carbaldehyde.

Experimental Protocol: A Predictive Approach

1. Sample Preparation:

  • Dissolve a small quantity (approximately 1 mg) of 7-Methoxybenzofuran-4-carbaldehyde in a high-purity volatile solvent such as dichloromethane or ethyl acetate (1 mL).
  • Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.
  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole or time-of-flight (TOF) mass spectrometer.
  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
  • Column: A non-polar or medium-polarity capillary column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended for good peak shape of aromatic compounds.
  • Oven Program:
  • Initial temperature: 70°C, hold for 2 minutes.
  • Ramp: Increase temperature at 15°C/min to 280°C.
  • Final hold: Hold at 280°C for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Mass Spectrometer Parameters:
  • Ionization Mode: Electron Ionization (EI).
  • Electron Energy: 70 eV. This is the standard energy for EI to generate reproducible fragmentation patterns and allow for library matching.[9][10][11]
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 40-400. This range will encompass the molecular ion and all predicted major fragments.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to 7-Methoxybenzofuran-4-carbaldehyde.
  • Extract the mass spectrum for this peak, ensuring to subtract background noise.
  • Analyze the spectrum to identify the molecular ion and major fragment ions.
  • Compare the observed m/z values and relative intensities to the predicted fragmentation pattern and the comparative data from benzaldehyde, anisole, and benzofuran.

Conclusion

By systematically applying the established principles of mass spectrometry, we have constructed a robust, predictive guide to the fragmentation pattern of 7-Methoxybenzofuran-4-carbaldehyde. The analysis indicates that the spectrum will likely be characterized by a strong molecular ion peak (m/z 176) and a base peak at [M-1]+ (m/z 175) due to the aldehyde functionality. Other significant fragments are expected at [M-15]+ (m/z 161) and [M-29]+ (m/z 147), corresponding to the loss of a methyl radical and a formyl radical, respectively. This predictive framework, validated through comparison with simpler analogous structures, provides researchers with a powerful tool for the identification and structural confirmation of this and related benzofuran derivatives, thereby accelerating research and development efforts.

References

  • Mass Spectrometry: Fragmentation.
  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • da Silva, G. G., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. Available at: [Link]

  • kgemscollection. Aldehyde Fragmentation Patterns. Scribd. Available at: [Link]

  • Whitman College. GCMS Section 6.11.4. Available at: [Link]

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available at: [Link]

  • Norman, P., et al. (2000). 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma. Bioorganic & Medicinal Chemistry Letters, 10(18), 2137-40. Available at: [Link]

  • PubChemLite. 7-methoxy-1-benzofuran-2-carbaldehyde (C10H8O3). Available at: [Link]

  • NIST. Benzofuran, 7-methoxy-. NIST Chemistry WebBook. Available at: [Link]

  • MassBank. (2012). MSBNK-MPI_for_Chemical_Ecology-CE000093. Available at: [Link]

  • Zahoor, A. F., et al. (2022). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances, 12(45), 29363-29377. Available at: [Link]

  • ResearchGate. (2015). SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. Available at: [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(129), 106951-106979. Available at: [Link]

  • Rotavera, B., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 454, 116342. Available at: [Link]

  • de Souza, J. M., et al. (2019). Gas-phase Fragmentation Reactions of Protonated Benzofuran- And Dihydrobenzofuran-Type Neolignans Investigated by Accurate-Mass Electrospray Ionization Tandem Mass Spectrometry. Journal of Mass Spectrometry, 54(1), 53-65. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
  • Semantic Scholar. (n.d.). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors. Available at: [Link]

  • Breitenlechner, M., et al. (2021). Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons. BMC Chemistry, 15(1), 22. Available at: [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6546. Available at: [Link]

Sources

A Comprehensive Comparison Guide: Spectrophotometric Determination of 7-Methoxybenzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

7-Methoxybenzofuran-4-carbaldehyde (CAS No. 6202-83-1) is a highly valued synthetic intermediate in modern drug discovery. Characterized by its electron-rich benzofuran core, methoxy auxochrome, and reactive formyl group, it serves as a critical synthon for developing neuroprotective agents, salvianolic acid C analogues[1], and antihyperglycemic chromenochalcones[2].

For researchers and process chemists, the accurate quantification of this aldehyde during synthesis, extraction, or degradation studies is paramount. While direct UV-Vis spectrophotometry is theoretically possible due to the molecule's aromaticity, the presence of structurally similar precursors (e.g., ortho-vanillin derivatives) often leads to severe spectral overlap. This guide objectively compares the performance of Colorimetric Derivatization (2,4-DNPH Spectrophotometry) against Direct UV-Vis and HPLC-UV , providing the mechanistic rationale and validated protocols necessary for robust analytical workflows.

Methodological Landscape: Comparing Analytical Alternatives

To establish a reliable quantification strategy, laboratories typically choose between three primary methodologies. Here is an objective comparison of their performance profiles when applied to 7-Methoxybenzofuran-4-carbaldehyde.

Table 1: Performance Metrics Comparison
Analytical MethodSpecificitySensitivity (LOD)Analysis TimeEquipment CostBest Use Case
Direct UV-Vis Low~1-5 µg/mL< 1 minLowPure compound verification; simple matrices.
2,4-DNPH Spectrophotometry High~0.1-0.5 µg/mL45 minsLowIn-process reaction monitoring; complex matrices without chromatography.
HPLC-UV (Method 8315A) Ultra-High< 10 ng/mL15-30 minsHighFinal API quality control; trace impurity profiling.
Table 2: Spectrophotometric Parameters for 7-Methoxybenzofuran-4-carbaldehyde
ParameterDirect UV-Vis (Native)2,4-DNPH Derivatized Product
Detection Wavelength (λmax) ~280 - 310 nm420 nm (Bathochromic Shift)
Molar Absorptivity (ε) Moderate (~1.5 x 10³ L·mol⁻¹·cm⁻¹)High (> 2.0 x 10⁴ L·mol⁻¹·cm⁻¹)
Interference Risk High (Aromatic ring precursors)Low (Specific to carbonyls)
Linear Dynamic Range 5 - 50 µg/mL0.5 - 20 µg/mL

Mechanistic Insights: The Causality of Derivatization

Why does 2,4-Dinitrophenylhydrazine (2,4-DNPH) dramatically improve the spectrophotometric determination of 7-Methoxybenzofuran-4-carbaldehyde? The answer lies in molecular orbital theory and the nucleophilic addition-elimination mechanism[3].

When the aldehyde reacts with 2,4-DNPH in an acidic medium, the resulting 2,4-dinitrophenylhydrazone derivative features a massively extended π-conjugation system. This conjugation spans the electron-donating methoxy group, the benzofuran core, the newly formed imine bond, and the electron-withdrawing dinitrophenyl ring. This "push-pull" electronic effect drastically lowers the HOMO-LUMO energy gap, shifting the absorption maximum (λmax) from the crowded UV region into the visible spectrum (~420 nm)[4]. This bathochromic shift isolates the analyte's signal from unreacted starting materials.

G A 7-Methoxybenzofuran- 4-carbaldehyde (Electrophile) B 2,4-Dinitrophenylhydrazine (Nucleophile) C Acidic Medium (H+) Protonation of Carbonyl D Nucleophilic Addition (Carbinolamine Intermediate) C->D E Elimination of H2O D->E F 2,4-Dinitrophenylhydrazone Derivative (Highly Conjugated, λmax shift) E->F AB AB AB->C

Caption: Reaction mechanism of 7-Methoxybenzofuran-4-carbaldehyde derivatization with 2,4-DNPH.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes the underlying causality to empower scientists with a deep understanding of the workflow.

Protocol: 2,4-DNPH Spectrophotometric Assay

Step 1: Preparation of the DNPH Derivatizing Reagent

  • Action: Dissolve 100 mg of recrystallized 2,4-DNPH in 0.5 mL of concentrated H₂SO₄, then dilute slowly with 10 mL of HPLC-grade acetonitrile.

  • Causality: The strong acid acts as a catalyst, protonating the carbonyl oxygen of 7-Methoxybenzofuran-4-carbaldehyde to increase its electrophilicity. Acetonitrile is strictly chosen over aqueous solvents because the highly lipophilic benzofuran core will precipitate in water, leading to erratic absorbance readings.

Step 2: Sample Preparation

  • Action: Accurately weigh 10 mg of the 7-Methoxybenzofuran-4-carbaldehyde sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock. Dilute to a working range of 1-20 µg/mL.

  • Causality: Ensures complete solvation of the analyte and brings the concentration within the linear dynamic range governed by the Beer-Lambert law.

Step 3: Derivatization Reaction

  • Action: In a glass vial, mix 1.0 mL of the sample solution with 1.0 mL of the DNPH reagent. Seal and incubate at 30°C for 45 minutes[5].

  • Causality: Aromatic aldehydes experience steric hindrance and resonance stabilization from electron-donating groups (like the methoxy group), which inherently slows the nucleophilic attack compared to simple aliphatic aldehydes. The optimized 45-minute incubation at 30°C provides the thermodynamic push required to drive the reaction to >99% completion without degrading the reagent[5].

Step 4: Spectrophotometric Measurement

  • Action: Measure the absorbance of the solution at 420 nm using a quartz cuvette (1 cm path length). Crucial: You must blank the spectrophotometer against a Reagent Blank (1.0 mL Acetonitrile + 1.0 mL DNPH reagent, incubated identically).

  • Causality: Unreacted 2,4-DNPH absorbs strongly at ~350 nm, and its spectral tail extends into the visible region. The reagent blank self-validates the system by mathematically subtracting this background noise, ensuring that the absorbance at 420 nm is exclusively proportional to the target hydrazone derivative[4].

G S1 Sample Prep (Dissolution in ACN) S2 Addition of 2,4-DNPH Reagent S1->S2 S3 Incubation (30°C, Acidic pH) S2->S3 Split Analysis Route S3->Split UV Direct UV-Vis Spectrophotometry (Absorbance at 420 nm) Split->UV High Throughput HPLC HPLC-UV (C18 Column, 360-420 nm) Split->HPLC High Specificity

Caption: Comparative analytical workflow for UV-Vis and HPLC-UV determination of the derivatized aldehyde.

Conclusion

For the routine determination of 7-Methoxybenzofuran-4-carbaldehyde, 2,4-DNPH Spectrophotometry strikes the optimal balance between the high specificity of HPLC-UV and the rapid throughput of Direct UV-Vis. By leveraging the bathochromic shift induced by the hydrazone formation, researchers can effectively bypass the spectral interference typical of complex aromatic synthesis matrices. When ultimate trace-level resolution is required (e.g., separating structural isomers), the exact same derivatization protocol can be seamlessly injected into an HPLC-UV system (following EPA Method 8315A guidelines), making this a highly versatile and scalable analytical strategy.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Review: Using 2,4-dinitrophenylhydrazine in spectrophotometric determination Source: Samarra Journal of Pure and Applied Science URL
  • Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC)
  • Application Notes & Protocols: Spectrophotometric Determination of Carbonyl Compounds Using 2-Nitrophenylhydrazine Source: Benchchem URL
  • Source: Department of Science Service (DSS)

Sources

Benchmarking 7-Methoxybenzofuran-4-carbaldehyde synthesis routes

Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 7-Methoxybenzofuran-4-carbaldehyde Synthesis Routes: A Technical Comparison Guide

Executive Summary

7-Methoxybenzofuran-4-carbaldehyde (CAS: 119200-53-2) is a highly privileged heterocyclic building block in medicinal chemistry. It is frequently utilized in the structural design of [1] and serves as a critical synthon for the total synthesis of [2]. The strategic placement of the methoxy group at the C7 position and the formyl group at the C4 position provides unique electronic properties that enhance radical stabilization and blood-brain barrier penetration. This guide benchmarks the three primary synthetic routes to this scaffold, analyzing their mechanistic causality, scalability, and experimental robustness.

Mechanistic Overview of Synthetic Routes

Route 1: Direct Methylation of 7-Hydroxybenzofuran-4-carbaldehyde This route relies on a highly regioselective Williamson ether synthesis. The primary chemical challenge is achieving selective O-alkylation without inducing side reactions at the highly reactive C4-carbaldehyde. By utilizing a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF), the phenolic hydroxyl is selectively deprotonated. Stronger bases (e.g., NaOH or KOH) are strictly avoided to prevent Cannizzaro-type disproportionation or unwanted aldol condensations[2].

Route 2: Palladium-Catalyzed Sonogashira Cross-Coupling & Cyclization For derivatives requiring complex C2-functionalization, starting from 2-iodo-isovanillin derivatives is optimal. This route leverages a Pd/Cu co-catalytic system. The mechanistic causality relies on the oxidative addition of Pd(0) to the aryl iodide, followed by transmetalation with a copper acetylide[3]. Subsequent reductive elimination yields an ortho-alkynylphenol intermediate, which undergoes a spontaneous 5-endo-dig cyclization to construct the benzofuran core[4].

Route 3: Intramolecular Cyclization of Arylalkynyl Ethers This metal-free alternative utilizes isovanillin and ethynyl alcohols. The process involves an initial base-mediated etherification followed by a thermally driven intramolecular cyclization[4]. While this avoids transition metal contamination—a critical factor in late-stage drug development—it often requires harsh thermal conditions (e.g., refluxing in N,N-diethylaniline) that can degrade sensitive functional groups[5].

Visualizing the Synthetic Workflows

BenzofuranSynthesis cluster_route1 Route 1: Direct Methylation cluster_route2 Route 2: Sonogashira Cyclization cluster_route3 Route 3: Arylalkynyl Cyclization R1_SM 7-Hydroxybenzofuran- 4-carbaldehyde R1_Rxn Williamson Etherification (MeI, K2CO3, DMF) R1_SM->R1_Rxn R1_Prod 7-Methoxybenzofuran- 4-carbaldehyde R1_Rxn->R1_Prod R2_SM 2-Iodo-isovanillin Derivatives R2_Rxn Pd/Cu Cross-Coupling & 5-endo-dig Cyclization R2_SM->R2_Rxn R2_Prod C2-Substituted 7-Methoxybenzofuran- 4-carbaldehyde R2_Rxn->R2_Prod R3_SM Isovanillin + Ethynyl Alcohols R3_Rxn Etherification & Thermal Cyclization R3_SM->R3_Rxn R3_Prod C2-Alkyl/Aryl 7-Methoxybenzofuran- 4-carbaldehyde R3_Rxn->R3_Prod

Fig 1. Comparative synthetic workflows for 7-Methoxybenzofuran-4-carbaldehyde.

Quantitative Benchmarking Data

Synthesis RouteStarting MaterialKey Reagents & CatalystsAvg. YieldScalabilityKey Advantage
1. Direct Methylation 7-Hydroxybenzofuran-4-carbaldehydeMeI, K₂CO₃, DMF75–80%High (Kg scale)High regioselectivity; avoids transition metals; cheap reagents.
2. Sonogashira Cyclization 2-Iodo-isovanillin derivativesPd(PPh₃)₄, CuI, Alkyne, Et₃N60–85%MediumExcellent for generating diverse C2-substituted libraries.
3. Arylalkynyl Cyclization IsovanillinEthynyl alcohol, Base, Heat50–70%Low-MediumUtilizes readily available, non-halogenated precursors.

Validated Experimental Protocols

Protocol A: Direct Methylation (Route 1)

Self-Validating Rationale: The use of finely powdered K₂CO₃ maximizes the heterogeneous surface area, ensuring rapid deprotonation of the phenol before any side reactions can occur with the aldehyde[2]. Quenching with ice-water serves a dual purpose: it crashes out the highly hydrophobic product while completely solubilizing the DMF and inorganic salts, acting as an intrinsic purification step.

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 7-hydroxybenzofuran-4-carbaldehyde (1.0 eq, e.g., 750 mg, 4.62 mmol) in anhydrous DMF (10 mL).

  • Base Addition: Add finely powdered K₂CO₃ (2.2 eq, 1.40 g). Stir the suspension at room temperature for 15 minutes to allow phenoxide formation (observed as a slight color deepening).

  • Alkylation: Introduce iodomethane (3.3 eq, 0.95 mL) in one rapid portion via syringe.

  • Reaction: Heat the mixture in an oil bath at 60 °C for 4 hours.

  • Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The starting material (lower Rf due to the free hydroxyl) should completely disappear, replaced by a higher Rf spot (product).

  • Workup: Cool the mixture to room temperature and pour it into 50 mL of vigorously stirred ice-water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure aldehyde[2].

Protocol B: Sonogashira Cross-Coupling & Cyclization (Route 2)

Self-Validating Rationale: Triethylamine (Et₃N) is utilized both as a base to neutralize the HI byproduct and as a co-solvent. Degassing the solvents is critical; any dissolved oxygen will rapidly oxidize the Pd(0) catalyst to inactive Pd(II) and promote Glaser coupling (homocoupling) of the alkyne[3].

  • Catalyst Loading: Charge a Schlenk flask with 3-hydroxy-2-iodo-4-methoxybenzaldehyde (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq). Evacuate and backfill with argon three times.

  • Solvent Addition: Add a strictly degassed mixture of Et₃N/DMF (1:1 v/v, 0.2 M concentration).

  • Alkyne Addition: Add the desired terminal alkyne (1.2 eq) dropwise.

  • Reaction: Heat the sealed flask to 80 °C and stir for 6–8 hours.

  • Validation Check: Analyze an aliquot via HPLC (UV detection at 254 nm). The peak corresponding to the aryl iodide must be <1% relative to the product peak.

  • Workup: Cool the mixture, dilute with diethyl ether, and filter through a pad of Celite to remove the precipitated triethylammonium iodide and metal residues.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (eluting with Hexane/EtOAc gradients) to afford the C2-substituted 7-methoxybenzofuran-4-carbaldehyde[4].

Sources

A Senior Scientist's Guide to In Vitro Assay Validation Featuring 7-Methoxybenzofuran-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Assay Validation in Drug Discovery

In the landscape of modern drug discovery, in vitro assays serve as the primary workhorses for identifying and characterizing novel therapeutic agents. The reliability of the data generated from these assays is paramount, as it forms the basis for critical decisions in the progression of drug candidates. A rigorously validated assay ensures that the observed biological effects are genuinely attributable to the compound of interest and not artifacts of the experimental system. This guide provides a comprehensive framework for the validation of in vitro assays, with a specific focus on the unique considerations for assays involving 7-Methoxybenzofuran-4-carbaldehyde derivatives, a class of compounds with emerging biological significance.

This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for robust assay validation. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, and ground our recommendations in authoritative sources.

Understanding the Subject: 7-Methoxybenzofuran-4-carbaldehyde and Its Derivatives

Benzofurans are a class of heterocyclic organic compounds consisting of a fused benzene and furan ring. This core structure is found in a variety of natural products and synthetically derived molecules that exhibit a wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. The substituent groups on the benzofuran scaffold significantly influence the compound's physicochemical properties and biological activity.

7-Methoxybenzofuran-4-carbaldehyde is a specific derivative characterized by a methoxy group at the 7th position and a carbaldehyde (aldehyde) group at the 4th position. The presence of the aldehyde group makes this compound a potential precursor for the synthesis of more complex derivatives and also introduces the possibility of specific interactions within biological assays, such as covalent bonding with nucleophilic residues in proteins. When validating assays with such compounds, it is crucial to consider their potential for non-specific activity or interference with assay components.

The Pillars of In Vitro Assay Validation

A robust in vitro assay validation process is built on several key parameters that, when assessed together, provide a comprehensive picture of the assay's performance and limitations. According to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the principles outlined in the "Assay Guidance Manual" by the National Center for Advancing Translational Sciences (NCATS), the following are critical validation components.

Assay Specificity and Selectivity

Specificity refers to the ability of the assay to measure the analyte of interest and not other structurally related or unrelated compounds. Selectivity is the ability to differentiate the analyte from other substances in the sample matrix.

Experimental Protocol: Assessing Specificity with 7-Methoxybenzofuran-4-carbaldehyde Derivatives

  • Compound Panel Selection:

    • Positive Control: A known active compound for the target of interest.

    • Negative Control: A vehicle control (e.g., DMSO).

    • Test Compound: 7-Methoxybenzofuran-4-carbaldehyde.

    • Structural Analogs: Synthesize or procure derivatives of 7-Methoxybenzofuran-4-carbaldehyde with modifications at the aldehyde or methoxy groups. Also, include the parent benzofuran scaffold.

    • Known Assay Interfering Compounds: Include compounds known to interfere with the assay technology (e.g., fluorescent compounds in a fluorescence-based assay).

  • Execution:

    • Prepare a dilution series for all compounds in the panel.

    • Run the standard assay protocol with all compounds.

    • Measure the response for each compound.

  • Data Analysis:

    • Compare the dose-response curves of the test compound and its analogs.

    • A significantly weaker response from the analogs suggests the assay is specific to the structural features of the lead compound.

    • No response from the negative control and interfering compounds (at concentrations where they are known to interfere) indicates good selectivity.

Precision (Repeatability and Intermediate Precision)

Precision is the measure of agreement among a series of measurements from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): The precision obtained within a single laboratory over different days, with different analysts, or on different equipment.

Experimental Protocol: Determining Assay Precision

  • Sample Preparation: Prepare three concentrations of 7-Methoxybenzofuran-4-carbaldehyde: high (near the maximum response), medium (at the EC50/IC50), and low (near the limit of detection).

  • Repeatability:

    • On a single day, run the assay with at least six replicates of each concentration.

    • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each concentration.

    • Acceptance Criteria: %CV ≤ 20% is generally acceptable.

  • Intermediate Precision:

    • Repeat the experiment on three different days, preferably with a different analyst.

    • Calculate the overall mean, SD, and %CV for each concentration across the three days.

    • Acceptance Criteria: %CV ≤ 25% is generally acceptable.

Accuracy

Accuracy is the closeness of the measured value to the true or accepted reference value. In the absence of a certified reference material, accuracy can be assessed by recovery experiments.

Experimental Protocol: Assessing Accuracy via Spike and Recovery

  • Sample Preparation:

    • Prepare a sample matrix (e.g., cell lysate, buffer) that is representative of the actual assay conditions.

    • Spike the matrix with known concentrations of 7-Methoxybenzofuran-4-carbaldehyde (low, medium, and high).

    • Include an unspiked matrix as a control.

  • Execution:

    • Run the assay on the spiked and unspiked samples.

  • Data Analysis:

    • Calculate the percentage recovery using the formula: % Recovery = [(Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Spiked Concentration] * 100

    • Acceptance Criteria: 80-120% recovery is typically considered acceptable.

Linearity and Range

Linearity is the ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be precise, accurate, and linear.

Experimental Protocol: Determining Linearity and Range

  • Sample Preparation: Prepare a dilution series of 7-Methoxybenzofuran-4-carbaldehyde spanning the expected working range of the assay. A minimum of five concentrations is recommended.

  • Execution: Run the assay with the dilution series.

  • Data Analysis:

    • Plot the assay response versus the concentration of the analyte.

    • Perform a linear regression analysis.

    • Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.99. The range is defined by the concentrations at which the assay remains linear, precise, and accurate.

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of the validation parameters for an assay measuring the activity of two different 7-Methoxybenzofuran-4-carbaldehyde derivatives.

Validation ParameterDerivative ADerivative BAcceptance Criteria
Specificity
Response vs. Parent Scaffold15-fold higher8-fold higher> 5-fold
Precision
Intra-assay %CV (n=6)8.5%12.3%≤ 20%
Inter-assay %CV (n=3 days)14.2%18.9%≤ 25%
Accuracy
% Recovery (Low Conc.)95%88%80-120%
% Recovery (Mid Conc.)102%97%80-120%
% Recovery (High Conc.)98%105%80-120%
Linearity
0.9980.995≥ 0.99
Assay Range 0.1 - 50 µM0.5 - 75 µMDefined by Linearity

Visualizing Workflows and Pathways

Experimental Workflow for In Vitro Assay Validation

G cluster_prep Phase 1: Preparation & Planning cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting define_assay Define Assay Purpose & Acceptance Criteria prep_reagents Prepare & Qualify Reagents (e.g., 7-Methoxybenzofuran-4-carbaldehyde derivatives) define_assay->prep_reagents specificity Specificity & Selectivity Testing prep_reagents->specificity precision Precision (Intra- & Inter-assay) specificity->precision accuracy Accuracy (Spike & Recovery) precision->accuracy linearity Linearity & Range Determination accuracy->linearity data_analysis Analyze Data & Compare to Acceptance Criteria linearity->data_analysis validation_report Generate Validation Report data_analysis->validation_report

Caption: A streamlined workflow for the validation of in vitro assays.

Potential Mechanism of Action and Assay Interference

The carbaldehyde group on the 7-Methoxybenzofuran-4-carbaldehyde scaffold is a key functional group to consider. Aldehydes can potentially form Schiff bases with primary amino groups, such as the side chain of lysine residues in proteins. This could be a legitimate mechanism of action if the target protein's activity is modulated by this covalent interaction. However, it can also be a source of non-specific activity or assay interference.

G cluster_compound cluster_protein cluster_outcome compound 7-Methoxybenzofuran-4-carbaldehyde protein Target Protein (with Lysine residue) compound->protein Schiff Base Formation assay_component Assay Component (e.g., enzyme with Lysine) compound->assay_component Schiff Base Formation moa Specific Biological Activity (Mechanism of Action) protein->moa interference Assay Interference (False Positive/Negative) assay_component->interference

Caption: Potential covalent interactions of aldehyde-containing compounds.

Conclusion and Best Practices

The validation of in vitro assays is a non-negotiable step in generating high-quality, reliable data for drug discovery. When working with compounds like 7-Methoxybenzofuran-4-carbaldehyde derivatives, a thorough understanding of their chemical properties is essential to design a validation strategy that can distinguish true biological activity from assay artifacts. By systematically evaluating specificity, precision, accuracy, and linearity, researchers can have high confidence in their results and make informed decisions as they advance promising compounds through the drug discovery pipeline. Always document all validation experiments and results in a comprehensive report for internal consistency and potential regulatory submissions.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[Link]

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual.[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Methoxybenzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 7-Methoxybenzofuran-4-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this guide emphasizes procedural, step-by-step guidance to ensure laboratory safety and regulatory compliance. Our commitment is to furnish you with field-proven insights that extend beyond the product, fostering a culture of safety and trust in your critical research endeavors.

While a specific Safety Data Sheet (SDS) for 7-Methoxybenzofuran-4-carbaldehyde was not located, the following procedures are based on best practices for handling structurally similar aromatic aldehydes and benzofuran derivatives.[1] It is imperative to treat this compound with a high degree of caution, assuming it may possess similar hazards.

Hazard Assessment and Chemical Profile

7-Methoxybenzofuran-4-carbaldehyde belongs to the class of aromatic aldehydes and benzofuran derivatives. Compounds in this family can exhibit various hazardous properties. Based on analogous compounds like 2-hydroxy-4-methoxybenzaldehyde and 7-methoxybenzofuran-2-carboxylic acid, the anticipated hazards include:

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[2][3][4][5]

  • Respiratory Irritation: Inhalation of dust or mist may cause respiratory irritation.[3][4]

  • Harmful if Swallowed or Inhaled: May be harmful if ingested or inhaled.[2]

It is crucial to consult your institution's Chemical Hygiene Plan (CHP) and the Safety Data Sheet (SDS) for any reagents used in conjunction with this compound to fully assess the risks.[6][7]

Table 1: Anticipated Hazard Profile of 7-Methoxybenzofuran-4-carbaldehyde

Hazard ClassificationAnticipated EffectRecommended Precautions
Skin Corrosion/IrritationCategory 2 (Irritant)Wear appropriate chemical-resistant gloves and a lab coat.[3][4]
Serious Eye Damage/IrritationCategory 2 (Irritant)Wear safety glasses with side shields or goggles.[2][3][4]
Specific Target Organ ToxicityMay cause respiratory irritationWork in a well-ventilated area, preferably a chemical fume hood.[3][8]
Personal Protective Equipment (PPE) for Disposal

Prior to handling any waste containing 7-Methoxybenzofuran-4-carbaldehyde, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[9]

Waste Segregation and Containerization: A Foundational Step

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.[10]

  • Dedicated Waste Stream: Establish a dedicated hazardous waste container for 7-Methoxybenzofuran-4-carbaldehyde and materials contaminated with it.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[11] Incompatible chemicals can lead to violent reactions.

  • Container Specifications:

    • Use a container that is chemically compatible with the waste.

    • The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[12]

    • Ensure the container is properly sized for the volume of waste generated.[12]

Properly labeling hazardous waste containers is a strict regulatory requirement. The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "7-Methoxybenzofuran-4-carbaldehyde". Avoid abbreviations or chemical formulas.[11]

  • A clear indication of the hazards (e.g., "Irritant").

  • The date when waste was first added to the container (accumulation start date).

  • The name and contact information of the generating laboratory or researcher.

Step-by-Step Disposal Procedures

The appropriate disposal method depends on the form of the waste. The following workflows provide guidance for common scenarios.

  • Collection: Carefully transfer the solid waste into a designated, properly labeled hazardous waste container.

  • Avoid Dust Generation: Handle the solid in a manner that minimizes the creation of dust. A chemical fume hood is the recommended workspace.

  • Container Sealing: Securely seal the container when not in use.

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible chemicals.[10]

  • Disposal Request: Once the container is full or has reached the storage time limit set by your institution, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

This includes items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical.

  • Segregation: Place all contaminated solid waste into a designated hazardous waste container for solid debris. Do not dispose of these items in the regular trash.[13]

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container for hazardous chemical waste.[10]

  • Container Management: Follow the same labeling, sealing, storage, and disposal request procedures as outlined in Workflow A.

  • Collection: Collect all liquid waste containing the compound in a designated, leak-proof, and chemically compatible hazardous waste container.[11]

  • pH Considerations: If the solution is highly acidic or basic, it may need to be neutralized before being added to the waste container, depending on your facility's procedures. Corrosive wastes have specific disposal requirements.

  • Halogenated vs. Non-Halogenated Solvents: If the compound is dissolved in a solvent, it is critical to segregate halogenated and non-halogenated solvent waste streams.

  • Container Management: Follow the labeling, sealing, storage, and disposal request procedures as outlined in Workflow A. Never dispose of chemical waste down the drain. [12]

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

    • Carefully collect the absorbent material and spilled chemical into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and your institution's EHS department.

    • Prevent entry into the affected area.

    • If safe to do so, increase ventilation to the area.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][4]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Decision Logic

The following diagram illustrates the decision-making process for the proper disposal of waste containing 7-Methoxybenzofuran-4-carbaldehyde.

Disposal_Workflow cluster_waste_type Identify Waste Type cluster_solid_disposal Solid Waste Protocol cluster_liquid_disposal Liquid Waste Protocol cluster_sharp_disposal Sharps Waste Protocol start Waste Generation (7-Methoxybenzofuran-4-carbaldehyde) is_solid Solid Chemical or Contaminated Debris start->is_solid Solid is_liquid Liquid Solution start->is_liquid Liquid is_sharp Contaminated Sharp start->is_sharp Sharp collect_solid Collect in Labeled Solid Hazardous Waste Container is_solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container is_liquid->collect_liquid collect_sharp Collect in Labeled Sharps Hazardous Waste Container is_sharp->collect_sharp store_waste Store in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_sharp->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup final_disposal Final Disposal by Licensed Facility ehs_pickup->final_disposal

Caption: Disposal decision workflow for 7-Methoxybenzofuran-4-carbaldehyde waste.

Regulatory Framework

The disposal of hazardous chemical waste is strictly regulated by federal and state agencies. In the United States, the primary regulations are from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[12][14][15] It is your responsibility to be aware of and compliant with all applicable national, state, and local regulations, as well as your institution's specific policies.

References

  • OSHA Compliance For Laboratories. (2014, June 12). US Bio-Clean. [Link]

  • Defining Hazardous Waste. (2025, October 15). California Department of Toxic Substances Control. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Hazardous/Regulated Waste, Texas Woman's University. [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency. [Link]

  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration. [Link]

  • How To Dispose Of Lab Chemicals. (2020, February 27). [Link]

  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety. [Link]

  • Handling Waste. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxybenzofuran-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
7-Methoxybenzofuran-4-carbaldehyde

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。